N-arachidonoyl-serotonin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDNHGXNNRLIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Endogenous Function of N-arachidonoyl-serotonin: A Dual-Action Endocannabinoid-Like Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community for its unique dual-action pharmacology. First identified in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), AA-5-HT also functions as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This multifaceted activity positions AA-5-HT as a key player in several physiological processes, most notably in the modulation of pain and inflammation. This technical guide provides a comprehensive overview of the endogenous function of AA-5-HT, detailing its biochemical interactions, physiological effects, and the experimental methodologies used to elucidate its role.
Core Functions and Mechanisms of Action
This compound is an endogenous lipid signaling molecule first described as an inhibitor of fatty acid amide hydrolase (FAAH). Subsequent research revealed its potent antagonistic activity at the TRPV1 receptor, establishing it as a dual-action molecule. This twin mechanism is central to its physiological effects, which include analgesic, anti-inflammatory, and anxiolytic properties[1]. Its presence has been confirmed in the ileum and jejunum of the gastrointestinal tract, where it is suggested to modulate glucagon-like peptide-1 (GLP-1) secretion.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
AA-5-HT acts as a mixed-type inhibitor of FAAH, the enzyme that hydrolyzes the endocannabinoid anandamide (AEA)[2]. By inhibiting FAAH, AA-5-HT effectively increases the endogenous levels of AEA in various tissues[1][3]. This elevation of AEA leads to the enhanced activation of cannabinoid receptors, primarily the CB1 receptor, which is a key component of its analgesic effects[3]. The analgesic activity of AA-5-HT can be reversed by the administration of a CB1 antagonist, underscoring the importance of this pathway[3].
Antagonism of the TRPV1 Receptor
In addition to its effects on the endocannabinoid system, AA-5-HT is a potent antagonist of the TRPV1 receptor, also known as the capsaicin receptor[3]. TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators. The antagonistic action of AA-5-HT at both rat and human TRPV1 receptors contributes significantly to its analgesic and anti-inflammatory properties[3]. This dual-action of FAAH inhibition and TRPV1 antagonism makes AA-5-HT a particularly effective molecule for mitigating both acute and chronic pain[3].
Quantitative Data on this compound Interactions
The following tables summarize the key quantitative data regarding the interaction of AA-5-HT with its primary targets.
| Target | Species | Assay Conditions | Parameter | Value | Reference |
| FAAH | Mouse (Neuroblastoma cells) | [¹⁴C]anandamide hydrolysis | IC₅₀ | 12 µM | [4] |
| FAAH | Rat (Basophilic leukaemia cells) | [¹⁴C]anandamide hydrolysis | IC₅₀ | 5.6 µM | [4] |
| TRPV1 | Human (HEK-293 cells) | Antagonism of 100 nM capsaicin | IC₅₀ | 37 ± 9 nM | [3] |
| TRPV1 | Rat (HEK-293 cells) | Antagonism of 100 nM capsaicin | IC₅₀ | 40 nM | [3] |
| TRPV1 | Human (HEK-293 cells) | Antagonism of 1 µM anandamide | IC₅₀ | 105 ± 13 nM | [3] |
Table 1: Inhibitory and Antagonistic Potency of this compound.
| Compound | Target | Species | IC₅₀ (nM) | Reference |
| This compound | TRPV1 | Human | 37 | [3] |
| Capsazepine | TRPV1 | Human | 105 | [3] |
| I-RTX | TRPV1 | Human | 0.4 | [3] |
| 6-iodo-nordihydrocapsaicin | TRPV1 | Human | 10.0 | [3] |
Table 2: Comparative Potency of TRPV1 Antagonists.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by AA-5-HT and a typical experimental workflow for assessing its analgesic properties.
Caption: Dual signaling pathways of this compound.
References
- 1. This compound, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arachidonoyl-Serotonin: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule that has garnered significant interest in the scientific community for its multifaceted pharmacological profile. First identified in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH), subsequent research has unveiled its role as a potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. This dual activity, coupled with its presence and activity in the gastrointestinal tract and its influence on neurological processes such as anxiety and the sleep-wake cycle, positions AA-5-HT as a compelling subject for further investigation and therapeutic development. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound, including detailed methodologies, quantitative data, and visualizations of its signaling pathways.
Discovery and Historical Context
This compound was first described in a 1998 publication by Bisogno and colleagues.[1] The study aimed to identify novel inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. Among the compounds screened, AA-5-HT emerged as a potent inhibitor of FAAH.[1]
Subsequent research further elucidated the pharmacological properties of AA-5-HT. A pivotal discovery was made in 2007 by Maione and a team of researchers who identified AA-5-HT as a potent antagonist of the TRPV1 receptor, a key player in pain and inflammation.[2] This dual functionality as both a FAAH inhibitor and a TRPV1 antagonist highlighted its potential as a therapeutic agent with a unique mechanism of action.
Further investigations revealed the endogenous presence of AA-5-HT in the gastrointestinal tract, particularly in the jejunum and ileum, where it was found to modulate the secretion of glucagon-like peptide-1 (GLP-1).[3][4] More recent studies have explored its role in the central nervous system, demonstrating its ability to influence anxiety-related behaviors by inhibiting dopamine release in the basolateral amygdala and to modulate the sleep-wake cycle.[3][5]
Quantitative Data
The following tables summarize the key quantitative data from seminal studies on this compound.
Table 1: In Vitro Inhibitory and Antagonistic Activity
| Target | Cell Line/Preparation | Ligand/Substrate | IC50 | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Mouse Neuroblastoma N18TG2 Cells | [14C]Anandamide | 12.0 µM | [1][6][7] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Basophilic Leukemia RBL-2H3 Cells | [14C]Anandamide | 5.6 µM | [8] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | HEK-293 cells expressing human TRPV1 | Capsaicin (100 nM) | 37-40 nM | [2] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | HEK-293 cells expressing rat TRPV1 | Capsaicin (100 nM) | 40 nM | [2] |
Table 2: In Vivo Effects of this compound
| Biological Effect | Animal Model | Dosage and Administration | Key Findings | Reference |
| Anxiety-like Behavior | Male C57BL/6J and BALB/cJ mice | 1 mg/kg, intraperitoneal | Attenuated generalized fear in C57BL/6J mice; Inhibited dopamine release in the basolateral amygdala of BALB/cJ mice and the nucleus accumbens of C57BL/6J mice. | [5] |
| Sleep-Wake Cycle | Male Wistar rats | 5, 10, or 20 mg/kg, intraperitoneal | At the beginning of the dark period, decreased wakefulness and increased slow-wave and REM sleep. The highest dose decreased dopamine, norepinephrine, epinephrine, and serotonin levels, while increasing adenosine. | [3][9][10] |
| Pain (Formalin Test) | Male Wistar rats | 5 mg/kg, intraperitoneal | Exerted strong analgesic activity. | [2] |
| Seizures (PTZ-induced) | Mice | 0.3-3.0 mg/kg, intraperitoneal | Delayed the onset and reduced the duration of seizures. | [11] |
Experimental Protocols
Synthesis of this compound
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Based on the methodology described by Bisogno et al. (1998): [1][8]
-
Enzyme Preparation: Homogenates of mouse neuroblastoma N18TG2 cells or rat basophilic leukemia RBL-2H3 cells are used as the source of FAAH.
-
Substrate: [14C]Anandamide is used as the substrate for the enzymatic reaction.
-
Incubation: The cell homogenates are incubated with [14C]anandamide in the presence of varying concentrations of this compound.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.
-
Analysis: The amount of [14C]arachidonic acid produced is quantified using thin-layer chromatography and radiometric detection.
-
Data Analysis: The concentration of this compound that inhibits 50% of the FAAH activity (IC50) is calculated.
TRPV1 Receptor Antagonism Assay (Calcium Imaging)
Based on the methodology described by Maione et al. (2007): [2][13]
-
Cell Culture: Human embryonic kidney (HEK-293) cells are transiently transfected with the cDNA for either human or rat TRPV1.
-
Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: The cells are first incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with the TRPV1 agonist capsaicin.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The concentration of this compound that inhibits 50% of the capsaicin-induced calcium influx (IC50) is determined.
GLP-1 Secretion Assay
Based on the methodology described by Verhoeckx et al. (2011) and general protocols for STC-1 cells: [14]
-
Cell Culture: Murine enteroendocrine STC-1 cells are cultured to confluency in appropriate media.
-
Stimulation: The cells are washed and then incubated with this compound at various concentrations for a defined period.
-
Supernatant Collection: The cell culture supernatant is collected.
-
GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The effect of this compound on GLP-1 secretion is determined by comparing the GLP-1 levels in the treated wells to those in the vehicle control wells.
In Vivo Microdialysis for Dopamine Measurement
Based on the methodology described by Freels et al. (2019): [15][16][17]
-
Animal Model: Male C57BL/6J and BALB/cJ mice are used.
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., basolateral amygdala or nucleus accumbens).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.
-
Drug Administration: this compound is administered intraperitoneally.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Dopamine Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels following drug administration are analyzed.
Sleep-Wake Cycle Analysis (EEG Recording)
Based on the methodology described by Murillo-Rodríguez et al. (2017): [9][10][18]
-
Animal Model: Male Wistar rats are used.
-
Surgery: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.
-
Habituation: Rats are allowed to habituate to the recording chambers and tether.
-
Drug Administration: this compound is administered intraperitoneally at the beginning of the dark (active) phase.
-
Recording: EEG and EMG signals are continuously recorded for a set period.
-
Sleep Scoring: The recorded data is scored into different sleep-wake stages (wakefulness, slow-wave sleep, REM sleep) based on the EEG and EMG patterns.
-
Data Analysis: The duration and architecture of the different sleep-wake states are analyzed.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound action.
Experimental Workflow for In Vivo Dopamine Measurement
Caption: Workflow for in vivo dopamine measurement.
Signaling Pathway for GLP-1 Secretion Modulation
The precise signaling pathway through which this compound modulates GLP-1 secretion is still under investigation. However, it is hypothesized to involve interactions with receptors on enteroendocrine L-cells, potentially influencing intracellular signaling cascades that lead to the exocytosis of GLP-1-containing granules. Further research is needed to fully elucidate this mechanism.
Conclusion
This compound is a fascinating endogenous molecule with a rich history of discovery and a complex pharmacological profile. Its dual action as a FAAH inhibitor and a TRPV1 antagonist, combined with its diverse physiological effects, makes it a promising candidate for further research and development. This technical guide provides a solid foundation for scientists and researchers to understand the key aspects of AA-5-HT's biology and the experimental approaches used to study it. Future investigations into its detailed synthesis, the signaling pathways it modulates, and its therapeutic potential in various disease models are warranted.
References
- 1. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. Nutrient-induced glucagon like peptide-1 release is modulated by serotonin [repository.tno.nl]
- 4. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New N-arachidonoylserotonin analogues with potential "dual" mechanism of action against pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EEG recording and analysis for sleep research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. pure.au.dk [pure.au.dk]
N-Arachidonoyl-Serotonin: A Dual-Action Modulator of the Endocannabinoid and Vanilloid Systems
An In-Depth Technical Guide on the Mechanism of Action of N-Arachidonoyl-Serotonin for Researchers, Scientists, and Drug Development Professionals.
This compound (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted mechanism of action that positions it as a compound of significant interest for therapeutic development, particularly in the realm of analgesia.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of AA-5-HT, focusing on its dual activity as an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel.[3][4] The following sections detail the molecular targets, signaling pathways, and physiological effects of AA-5-HT, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Core Mechanisms of Action
AA-5-HT exerts its primary pharmacological effects through two distinct molecular targets:
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): AA-5-HT is a potent inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][4][5] By inhibiting FAAH, AA-5-HT elevates the endogenous levels of AEA, thereby potentiating the effects of this endocannabinoid at its receptors.[6][7]
-
Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) Channel: AA-5-HT acts as a direct antagonist of the TRPV1 receptor, a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin.[1][3][6]
This dual mechanism of action contributes to its significant analgesic properties observed in various preclinical models of pain.[3][6]
Quantitative Data on Bioactivity
The following tables summarize the key quantitative data regarding the bioactivity of this compound at its primary molecular targets.
| Target | Assay Type | Species | IC50 | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition | Mouse Neuroblastoma Cells | 12 µM | [5] |
| Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition | Not Specified | 1-12 µM | [4] |
| Human TRPV1 | Functional Antagonism (vs. 100 nM capsaicin) | Human (HEK-293 cells) | 37-40 nM | [3][6][7] |
| Rat TRPV1 | Functional Antagonism (vs. 100 nM capsaicin) | Rat (HEK-293 cells) | 40 nM | [6] |
| Human TRPV1 | Functional Antagonism (vs. 100 nM capsaicin) | Human | 70-100 nM | [4] |
Signaling Pathways
The dual actions of AA-5-HT initiate distinct but interconnected signaling pathways that ultimately modulate neuronal excitability and pain perception.
FAAH Inhibition Pathway
By inhibiting FAAH, AA-5-HT prevents the breakdown of anandamide (AEA), leading to its accumulation. Elevated AEA levels result in the enhanced activation of cannabinoid receptor type 1 (CB1), a G-protein coupled receptor predominantly expressed in the central and peripheral nervous systems. Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and ultimately a reduction in neuronal excitability. This pathway is a key contributor to the analgesic effects of AA-5-HT.[6][7]
TRPV1 Antagonism Pathway
AA-5-HT directly binds to and blocks the TRPV1 receptor, preventing its activation by endogenous ligands (like anandamide at high concentrations) and exogenous agonists (like capsaicin). The TRPV1 channel is a non-selective cation channel, and its activation leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the generation of action potentials in nociceptive neurons. By antagonizing TRPV1, AA-5-HT directly inhibits this pro-nociceptive signaling cascade, contributing to its analgesic effects.[3][6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro FAAH Inhibition Assay
This protocol is based on methods described for the characterization of FAAH inhibitors.
Objective: To determine the in vitro inhibitory potency of this compound on FAAH activity.
Materials:
-
Mouse neuroblastoma cell lysate (as a source of FAAH)
-
This compound (AA-5-HT)
-
Anandamide-[ethanolamine-14C] (radiolabeled substrate)
-
Toluene
-
Chloroform/Methanol (1:1, v/v)
-
Scintillation cocktail
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, BSA, and the mouse neuroblastoma cell lysate.
-
Add varying concentrations of AA-5-HT to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled anandamide substrate.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Stop the reaction by adding an ice-cold mixture of chloroform/methanol.
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted anandamide substrate will be in the organic phase.
-
Aspirate an aliquot of the aqueous phase and add it to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of radioactivity using a liquid scintillation counter.
-
Calculate the percentage of FAAH inhibition for each concentration of AA-5-HT and determine the IC50 value.
In Vitro TRPV1 Antagonism Assay
This protocol is based on the methodology used to assess the effect of AA-5-HT on TRPV1 channels expressed in HEK-293 cells.[6]
Objective: To determine the in vitro antagonistic potency of this compound on the human or rat TRPV1 receptor.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human or rat TRPV1 receptor.
-
This compound (AA-5-HT)
-
Capsaicin (TRPV1 agonist)
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Pluronic F-127
Procedure:
-
Culture the TRPV1-expressing HEK-293 cells to an appropriate confluency in 96-well plates.
-
Load the cells with the calcium indicator dye Fura-2 AM in HBSS containing Pluronic F-127 for 60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add varying concentrations of AA-5-HT to the cells and incubate for 15 minutes at room temperature.
-
Stimulate the cells with a fixed concentration of capsaicin (e.g., 100 nM).
-
Measure the intracellular calcium concentration by monitoring the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm, using a fluorescence plate reader.
-
Calculate the percentage of inhibition of the capsaicin-induced calcium response for each concentration of AA-5-HT and determine the IC50 value.
In Vivo Formalin-Induced Pain Model
This protocol is a standard preclinical model for assessing the analgesic efficacy of compounds and is based on procedures used in rodent studies.[3][8][9]
Objective: To evaluate the in vivo analgesic effect of this compound in a model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats or Swiss Webster mice.
-
This compound (AA-5-HT)
-
Formalin solution (e.g., 5% in saline)
-
Vehicle (e.g., 10% DMSO in saline)
-
Observation chambers with a clear floor.
Procedure:
-
Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Administer AA-5-HT or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined pretreatment time (e.g., 30 minutes), inject a small volume of formalin solution (e.g., 50 µL) into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin), representing acute nociceptive pain, and the late phase (15-30 minutes post-formalin), representing inflammatory pain.
-
Compare the nocifensive behaviors of the AA-5-HT-treated group to the vehicle-treated group to determine the analgesic effect.
Measurement of Endocannabinoid Levels
This protocol provides a general workflow for the quantification of anandamide levels in biological tissues, based on established methods.[10][11][12]
Objective: To measure the effect of this compound administration on endogenous anandamide levels in tissues.
Materials:
-
Biological tissue samples (e.g., brain, spinal cord).
-
This compound (AA-5-HT)
-
Internal standard (e.g., deuterated anandamide)
-
Organic solvents (e.g., chloroform, methanol, ethyl acetate)
-
Solid-phase extraction (SPE) columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Administer AA-5-HT or vehicle to the animals.
-
At a specified time point, euthanize the animals and rapidly collect the tissues of interest.
-
Immediately homogenize the tissues in an organic solvent mixture (e.g., chloroform:methanol 2:1) containing the internal standard to extract the lipids and precipitate proteins.
-
Centrifuge the homogenate to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent and perform solid-phase extraction (SPE) to purify the endocannabinoids from other lipids.
-
Analyze the purified samples using LC-MS/MS to separate and quantify the levels of anandamide.
-
Compare the anandamide levels in the tissues of AA-5-HT-treated animals to those of vehicle-treated animals.
Conclusion
This compound represents a compelling molecule with a unique dual mechanism of action that targets two key pathways involved in pain and inflammation. Its ability to both enhance endogenous cannabinoid signaling through FAAH inhibition and directly block pro-nociceptive signals via TRPV1 antagonism underscores its potential as a novel analgesic agent. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing endogenous lipid.
References
- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 3. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 10. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonoyl-Serotonin: A Dual Inhibitor of FAAH and TRPV1 for Novel Analgesic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule that has garnered significant scientific interest due to its unique dual-action pharmacology. It functions as both an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This whitepaper provides a comprehensive technical overview of AA-5-HT, including its mechanism of action, pharmacological data, detailed experimental protocols for its characterization, and a discussion of the signaling pathways it modulates. The dual inhibition of FAAH and TRPV1 by a single molecule presents a promising therapeutic strategy for the development of novel analgesic agents with potentially improved efficacy and a favorable side-effect profile.
Introduction
The endocannabinoid system and the vanilloid system are key players in the modulation of pain and inflammation. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a key endogenous ligand for cannabinoid receptors.[1] Inhibition of FAAH leads to an increase in endogenous AEA levels, which in turn can produce analgesic effects through the activation of cannabinoid receptors (CB1 and CB2).[2] The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin.[3] Antagonism of TRPV1 is a well-established strategy for the development of analgesics.
This compound (AA-5-HT), an amide conjugate of arachidonic acid and the neurotransmitter serotonin, was first identified as a FAAH inhibitor in 1998.[4] Subsequent research revealed its potent antagonistic activity at TRPV1 receptors, establishing it as a first-in-class dual FAAH/TRPV1 inhibitor.[1][5] This dual mechanism of action is particularly compelling for pain management, as it simultaneously enhances the endogenous analgesic tone via FAAH inhibition and blocks a key pain-sensing receptor.
Mechanism of Action
The therapeutic potential of AA-5-HT stems from its ability to concurrently modulate two distinct and critical pathways involved in nociception.
-
FAAH Inhibition: AA-5-HT acts as a competitive inhibitor of FAAH.[6] By blocking the active site of FAAH, it prevents the hydrolysis of anandamide (AEA) and other bioactive fatty acid amides. This leads to an accumulation of AEA in the synaptic cleft and surrounding tissues. Elevated AEA levels enhance the activation of cannabinoid receptors, which are known to play a crucial role in pain suppression.
-
TRPV1 Antagonism: AA-5-HT is a potent antagonist of the TRPV1 receptor.[1] It directly binds to the receptor, preventing its activation by endogenous and exogenous agonists such as capsaicin, heat, and protons. This blockade of TRPV1 activation inhibits the influx of cations into nociceptive neurons, thereby preventing the initiation and propagation of pain signals.
The synergistic effect of these two actions is a key feature of AA-5-HT's pharmacological profile. The inhibition of FAAH potentiates the effects of endogenous cannabinoids, while the antagonism of TRPV1 directly dampens the activity of pain-sensing neurons.
Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity at its primary targets.
| Target | Parameter | Value | Cell Line/System | Reference |
| FAAH | IC50 | 5.6 µM | Rat Basophilic Leukemia (RBL-2H3) cells | [7] |
| FAAH | IC50 | 12 µM | Mouse Neuroblastoma (N18TG2) cells | [6] |
| TRPV1 (human) | IC50 | 37-40 nM | HEK-293 cells overexpressing human TRPV1 | [1] |
| TRPV1 (rat) | IC50 | 37-40 nM | HEK-293 cells overexpressing rat TRPV1 | [1] |
Table 1: In vitro inhibitory and antagonistic potency of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound
This compound can be synthesized via the coupling of arachidonic acid and serotonin. A general procedure is outlined below:
Materials:
-
Arachidonic acid
-
Serotonin hydrochloride
-
Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDCI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve arachidonic acid in anhydrous DMF.
-
Add EDCI and allow the mixture to stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, suspend serotonin hydrochloride in anhydrous DMF and add DIPEA to neutralize the hydrochloride salt and deprotonate the amine.
-
Add the serotonin solution to the activated arachidonic acid solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
FAAH Inhibition Assay (Fluorescence-based)
This protocol is based on the principle of a fluorogenic substrate for FAAH.
Materials:
-
FAAH enzyme preparation (from rat brain microsomes or recombinant source)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (test compound)
-
Positive control inhibitor (e.g., JZL195)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the wells of a 96-well plate, add the Assay Buffer, the FAAH enzyme preparation, and the different concentrations of this compound or the positive control. Include a vehicle control (buffer only).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity again.
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
TRPV1 Functional Assay (Calcium Influx Assay)
This protocol measures the ability of this compound to antagonize capsaicin-induced calcium influx in cells overexpressing the TRPV1 receptor.
Materials:
-
HEK-293 cells stably expressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Capsaicin (TRPV1 agonist).
-
This compound (test compound).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Seed the TRPV1-expressing HEK-293 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add different concentrations of this compound or vehicle to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.
-
After establishing a stable baseline, inject a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) into all wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium influx.
-
Analyze the data by measuring the peak fluorescence intensity change in response to capsaicin in the presence and absence of this compound.
-
Calculate the percentage of inhibition of the capsaicin response for each concentration of AA-5-HT and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: FAAH signaling pathway and its inhibition by AA-5-HT.
Caption: TRPV1 signaling pathway and its antagonism by AA-5-HT.
Caption: Converging pathways of AA-5-HT's dual action leading to analgesia.
Caption: Experimental workflow for the synthesis and characterization of AA-5-HT.
Conclusion and Future Directions
This compound represents a significant advancement in the quest for novel analgesic agents. Its dual inhibitory action on FAAH and TRPV1 provides a multi-pronged approach to pain management, targeting both the endogenous cannabinoid system and a key nociceptive ion channel. The data presented in this whitepaper underscore the potential of AA-5-HT as a lead compound for the development of a new class of analgesics.
Future research should focus on optimizing the potency and selectivity of AA-5-HT analogues to improve their pharmacokinetic and pharmacodynamic properties. In vivo studies in various animal models of pain are crucial to translate the promising in vitro findings into therapeutic efficacy. Furthermore, a deeper understanding of the downstream signaling consequences of dual FAAH/TRPV1 modulation will be instrumental in elucidating the full therapeutic potential and potential side effects of this class of compounds. The development of molecules like this compound holds the promise of delivering more effective and safer pain relief to patients in need.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 5. Full inhibition of spinal FAAH leads to TRPV1-mediated analgesic effects in neuropathic rats and possible lipoxygenase-mediated remodeling of anandamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of N-Arachidonoyl-Serotonin in Gastrointestinal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid mediator belonging to the family of N-acyl amides. It is formed through the conjugation of arachidonic acid, an omega-6 fatty acid, with the neurotransmitter serotonin. While the physiological roles of serotonin in the gut are well-established, regulating motility, secretion, and sensation, the functions of its acylated derivatives are only beginning to be understood. This technical guide provides a comprehensive overview of the current knowledge on the physiological role of AA-5-HT in the gastrointestinal tract, with a focus on its mechanisms of action, potential therapeutic applications, and the experimental methodologies used for its study.
Endogenous Presence and Formation
N-acyl serotonins, including AA-5-HT, have been identified as endogenous constituents of the mammalian gastrointestinal tract. Studies in pigs and mice have demonstrated their presence, particularly in the jejunum and ileum, regions with high concentrations of serotonin.[1] The biosynthesis of these compounds is dependent on the local availability of both serotonin and fatty acid precursors, the latter being influenced by dietary intake.[1] For instance, diets rich in fish oil have been shown to increase the formation of N-acyl serotonins containing omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1]
Physiological Roles and Mechanisms of Action
The physiological effects of AA-5-HT in the gut are multifaceted, stemming from its ability to interact with several key signaling pathways.
Modulation of the Endocannabinoid System
AA-5-HT is a recognized inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, AA-5-HT can indirectly potentiate the effects of AEA, leading to the activation of cannabinoid receptors, primarily CB1 receptors, which are expressed in enteric neurons.[3][4] This indirect activation of the endocannabinoid system can influence gut motility and visceral sensation.
Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) Channels
AA-5-HT also acts as a direct antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in nociception and inflammation.[5] TRPV1 is expressed on sensory nerve fibers and epithelial cells in the gut.[6][7] By blocking TRPV1, AA-5-HT may contribute to the modulation of visceral pain and have protective effects against certain inflammatory stimuli.
Anti-Inflammatory Properties
While direct anti-inflammatory effects of AA-5-HT in the gut are still under investigation, other N-acyl serotonins, such as DHA-5-HT, have demonstrated potent anti-inflammatory activity. DHA-5-HT has been shown to inhibit the release of the pro-inflammatory cytokines Interleukin-17 (IL-17) and Chemokine (C-C motif) ligand 20 (CCL20) from stimulated human peripheral blood mononuclear cells (PBMCs).[8] This suggests that N-acyl serotonins as a class may play a role in regulating intestinal inflammation.
Inhibition of GLP-1 Secretion
Preliminary in vitro data suggests that some serotonin conjugates can inhibit the secretion of Glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis.[1] This finding, although requiring further investigation, points to a potential role for N-acyl serotonins in metabolic regulation.
Quantitative Data
The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds.
| Compound | Target | Assay | IC50 Value | Reference |
| This compound (AA-5-HT) | Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | 1-12 µM | [1][2] |
| This compound (AA-5-HT) | Transient Receptor Potential Vanilloid 1 (TRPV1) | Receptor Antagonism Assay | 37-100 nM | [5] |
| Compound | Cell Type | Stimulant | Cytokine | Inhibition (%) at 10 µM | Reference |
| N-docosahexaenoyl-serotonin (DHA-5-HT) | Human PBMCs | Concanavalin A | IL-17 | 45.95 | [8] |
| N-docosahexaenoyl-serotonin (DHA-5-HT) | Human PBMCs | Concanavalin A | CCL20 | 39.5 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of this compound in Intestinal Tissue by LC-MS/MS
1. Tissue Homogenization and Lipid Extraction:
-
Excise jejunum and ileum sections from porcine or murine models.
-
Immediately freeze in liquid nitrogen and store at -80°C.
-
Homogenize frozen tissue in a mixture of chloroform:methanol:Tris-HCl 50 mM (pH 7.5) (2:1:1, v/v/v) containing a suitable internal standard (e.g., d4-AA-5-HT).
-
Sonicate the homogenate on ice.
-
Centrifuge at 3000 x g for 15 minutes at 4°C to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Reconstitute the dried lipid extract in a small volume of chloroform.
-
Apply the sample to a pre-conditioned silica SPE cartridge.
-
Wash the cartridge with chloroform to remove neutral lipids.
-
Elute the N-acyl serotonin fraction with a mixture of chloroform:methanol (9:1, v/v).
-
Dry the eluate under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the mobile phase.
-
Inject the sample onto a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for AA-5-HT and the internal standard.
In Vitro FAAH Inhibition Assay (Fluorometric)
1. Enzyme Preparation:
-
Prepare microsomes from rat liver or use commercially available FAAH enzyme preparations.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford assay).
2. Assay Procedure:
-
In a 96-well microplate, add the microsomal preparation to a buffer solution (e.g., 50 mM Tris-HCl, pH 9.0).
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Calculate the rate of reaction and determine the IC50 value of AA-5-HT.
GLP-1 Secretion Assay using NCI-H716 Cells
1. Cell Culture and Differentiation:
-
Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
To induce differentiation and GLP-1 expression, grow the cells in suspension culture for 4-6 days to form spheroids.
2. Secretion Experiment:
-
Seed the differentiated NCI-H716 spheroids into 24-well plates.
-
Wash the cells with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate the cells in the basal buffer for 30 minutes.
-
Replace the buffer with fresh basal buffer containing various concentrations of this compound or a vehicle control.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any cellular debris.
3. GLP-1 Quantification:
-
Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.[1][9][10][11][12]
PBMC Stimulation and Cytokine Analysis
1. Isolation of Human PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[13][14][15][16][17]
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
2. Cell Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of N-acyl serotonins (e.g., DHA-5-HT) for 1 hour.
-
Stimulate the cells with a mitogen such as Concanavalin A (5 µg/mL) for 24-48 hours.[13]
3. Cytokine Measurement:
-
Collect the cell culture supernatant by centrifugation.
-
Measure the concentrations of IL-17 and CCL20 in the supernatant using specific ELISA kits, following the manufacturer's protocols.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways of this compound in the gut.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. IL-17-induced NF-κB Activation via CIKS/Act1: PHYSIOLOGIC SIGNIFICANCE AND SIGNALING MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRP channels in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. epitopediagnostics.com [epitopediagnostics.com]
- 11. anshlabs.com [anshlabs.com]
- 12. elisabscience.com [elisabscience.com]
- 13. mdpi.com [mdpi.com]
- 14. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. resources.revvity.com [resources.revvity.com]
N-Arachidonoyl-Serotonin (AA-5-HT) and its Effects on Dopamine Release: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted pharmacological profile, primarily recognized as a potent inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Its influence on central nervous system (CNS) activity, including the modulation of key neurotransmitter systems, is an area of growing research interest. This technical guide provides an in-depth analysis of the current understanding of AA-5-HT's effects on dopamine release, consolidating evidence from preclinical studies. It details the compound's complex mechanism of action, presents quantitative data from key experiments, outlines relevant experimental protocols, and visualizes the involved signaling pathways and workflows.
Core Mechanisms of Action
The effect of AA-5-HT on dopamine transmission is not governed by a single mechanism but rather by a confluence of its interactions with multiple receptor systems. The net effect, as suggested by current literature, appears to be predominantly inhibitory, particularly in limbic regions such as the basolateral amygdala (BLA) and nucleus accumbens (NAc).[3][4] The primary pathways are detailed below.
TRPV1 Receptor Antagonism
AA-5-HT is a recognized antagonist of the TRPV1 receptor.[1] TRPV1 channels are present on dopaminergic neurons in the ventral tegmental area (VTA).[5] Activation of these channels by agonists like capsaicin has been shown to excite VTA dopaminergic neurons, increasing their firing rate and promoting dopamine release in the nucleus accumbens.[5] By acting as an antagonist, AA-5-HT blocks this pathway, thereby preventing TRPV1-mediated excitation of dopamine neurons and leading to a reduction in dopamine release. This is considered a primary mechanism for its inhibitory effect.
FAAH Inhibition and Endocannabinoid System Modulation
AA-5-HT inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] This inhibition leads to an accumulation of endogenous AEA.[2] AEA is a partial agonist at cannabinoid type 1 (CB1) receptors, which are densely expressed in brain regions that regulate dopamine release.
The role of the CB1 receptor in dopamine modulation is complex. While direct CB1 receptor stimulation can enhance dopamine levels in the nucleus accumbens, the downstream effects of FAAH inhibition by AA-5-HT appear to contribute to a more nuanced, and in some cases, inhibitory outcome on phasic dopamine release.[3][6] It is hypothesized that the anxiolytic effects of AA-5-HT may be linked to this dual modulation of FAAH and TRPV1.[7]
Potential Serotonergic Interactions
Given its structural composition, which includes a serotonin moiety, AA-5-HT may interact with serotonin (5-HT) receptors. The serotonergic system exerts complex control over dopamine pathways, with different 5-HT receptor subtypes mediating either inhibitory or excitatory effects.[8][9] For instance, activation of 5-HT2C receptors on dopamine-producing cells can halt dopamine release.[10] While direct, high-affinity binding of AA-5-HT to specific 5-HT receptors and the resulting impact on dopamine have not been fully elucidated, this remains a plausible secondary mechanism of action that warrants further investigation.
Signaling Pathway Visualization
The following diagram illustrates the convergent mechanisms through which AA-5-HT is proposed to modulate dopamine release.
Caption: Proposed signaling pathways for AA-5-HT's modulation of dopamine release.
Quantitative Data Presentation
Data from preclinical studies demonstrate a dose-dependent inhibitory effect of AA-5-HT on dopamine levels. The tables below summarize key findings.
Table 1: Effect of Systemic AA-5-HT Administration on Extracellular Dopamine Levels in Rats
| Dosage (mg/kg, i.p.) | Brain Region | % Change in Dopamine vs. Vehicle | Study Reference |
| 5 | Nucleus Accumbens | Modest Decrease (not statistically significant) | Murillo-Rodríguez et al., 2017[7][11] |
| 10 | Nucleus Accumbens | Significant Decrease | Murillo-Rodríguez et al., 2017[7][11] |
| 20 | Nucleus Accumbens | Pronounced and Significant Decrease | Murillo-Rodríguez et al., 2017[7][11] |
Table 2: Effect of Systemic AA-5-HT Administration on Phasic Dopamine Release in Mice
| Dosage (mg/kg, i.p.) | Brain Region | Observed Effect on Dopamine Release | Study Reference |
| 1 | Nucleus Accumbens (NAc) | Inhibition | Freels et al., 2019[3][4] |
| 1 | Basolateral Amygdala (BLA) | Inhibition | Freels et al., 2019[3][4] |
Experimental Protocols
The investigation of AA-5-HT's effects on dopamine release utilizes sophisticated neurochemical monitoring techniques, both in vivo and in vitro.
In Vivo Microdialysis with HPLC-UV
This protocol is used for continuous sampling of extracellular neurotransmitter levels in the brain of a freely moving animal.[7][11]
Objective: To measure changes in basal dopamine concentrations over time following systemic administration of AA-5-HT.
Methodology:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., Nucleus Accumbens). Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cutoff) is inserted into the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1-2 µL/min).[12]
-
Sample Collection: Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF. The resulting dialysate is collected in timed fractions (e.g., every 15-20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Baseline Measurement: Several baseline samples are collected to establish a stable neurotransmitter level before drug administration.
-
Drug Administration: AA-5-HT or vehicle is administered (e.g., intraperitoneally, i.p.).
-
Post-Injection Sampling: Dialysate collection continues for several hours to monitor drug-induced changes.
-
Analysis: The concentration of dopamine in the dialysate fractions is quantified using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or electrochemical detection.[12]
References
- 1. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 2. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Arachidonoyl Serotonin (AA-5-HT) Modulates Exploratory Anxiety-Related" by Timothy Glenn Freels [digitalcommons.memphis.edu]
- 4. Arachidonoyl serotonin (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPV1 in the VTA excites dopaminergic neurons and increases chemical- and noxious-induced dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 antagonists and dopamine antagonists produce different effects on a task involving response allocation and effort-related choice in food-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of this compound (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 8. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT receptor regulation of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin - Wikipedia [en.wikipedia.org]
- 11. Role of this compound (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
N-arachidonoyl-serotonin: A Novel Modulator of the Sleep-Wake Cycle
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule that has emerged as a significant regulator of the sleep-wake cycle. This technical guide provides a comprehensive overview of the current understanding of AA-5-HT's role in sleep modulation, with a focus on its mechanism of action, relevant signaling pathways, and preclinical evidence. Detailed experimental protocols for key in vivo studies are provided, and all quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of AA-5-HT and related compounds for the treatment of sleep disorders.
Introduction
This compound (AA-5-HT) is a naturally occurring compound first identified as an inhibitor of fatty acid amide hydrolase (FAAH)[1]. Subsequent research has revealed its multifaceted pharmacological profile, including analgesic properties and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor[1][2]. More recently, scientific investigation has focused on its influence on the sleep-wake cycle, where it has been shown to modulate sleep homeostasis, particularly in the presence of wake-promoting substances[1][3][4]. This dual mechanism of action, targeting both FAAH and TRPV1, positions AA-5-HT as a molecule of significant interest for the development of novel sleep therapeutics.
Mechanism of Action and Signaling Pathways
AA-5-HT exerts its effects on the sleep-wake cycle through a dual mechanism: the inhibition of the FAAH enzyme and the antagonism of the TRPV1 channel[3][4][5].
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[3][4][5]. By inhibiting FAAH, AA-5-HT increases the synaptic levels of AEA[2]. AEA, in turn, acts as an agonist at the cannabinoid type 1 (CB1) receptor, which is known to play a crucial role in the promotion of sleep[5]. The activation of CB1 receptors has been linked to the generation of sleep[5].
The signaling pathway initiated by FAAH inhibition and subsequent CB1 receptor activation is depicted below:
TRPV1 Channel Antagonism
AA-5-HT also functions as a direct antagonist of the TRPV1 channel[2][5]. TRPV1 channels are non-selective cation channels that are involved in the perception of pain and temperature[2]. While the precise role of TRPV1 in sleep regulation is still under investigation, it has been suggested that antagonism of this channel contributes to the sleep-promoting effects of AA-5-HT[6].
The proposed mechanism of TRPV1 antagonism by AA-5-HT is illustrated in the following diagram:
Preclinical Evidence: In Vivo Studies
Effects on Sleep-Wake Architecture
Intraperitoneal (i.p.) administration of AA-5-HT in rats has been shown to significantly alter the sleep-wake cycle, particularly when administered during the active (dark) phase.
| Treatment | Dose (mg/kg, i.p.) | Effect on Wakefulness (W) | Effect on Slow-Wave Sleep (SWS) | Effect on REM Sleep (REMS) | Administration Time | Reference |
| AA-5-HT | 5, 10, 20 | ↓ | ↑ | ↑ | Beginning of Dark Period | [3][4] |
| AA-5-HT | 5, 10, 20 | No significant change | No significant change | No significant change | Beginning of Light Period | [3][4] |
| AA-5-HT + CBD | 20 + 30 | Blocks CBD-induced ↑ in W | Blocks CBD-induced ↓ in SWS | Blocks CBD-induced ↓ in REMS | Beginning of Light Period | [3] |
| AA-5-HT + MOD | 20 + 30 | Blocks MOD-induced ↑ in W | Blocks MOD-induced ↓ in SWS | - | Beginning of Light Period | [5] |
Table 1: Summary of the effects of this compound on the sleep-wake cycle in rats.
Effects on EEG Power Spectra
Administration of AA-5-HT during the dark period also resulted in dose-dependent changes in the electroencephalogram (EEG) power spectra.
| Vigilance State | Frequency Band | Effect of AA-5-HT (5, 10, 20 mg/kg, i.p.) | Reference |
| Wakefulness | Alpha (8-13 Hz) | ↓ | [3][5] |
| Slow-Wave Sleep | Delta (0.5-4 Hz) | ↑ | [3][5] |
| REM Sleep | Theta (4-8 Hz) | ↑ | [3][5] |
Table 2: Effects of this compound on EEG power spectra in rats.
Effects on Neurotransmitter Levels
The highest effective dose of AA-5-HT (20 mg/kg) was found to modulate the levels of key neurotransmitters involved in the regulation of sleep and wakefulness.
| Neurotransmitter | Effect of AA-5-HT (20 mg/kg, i.p.) | Reference |
| Dopamine | ↓ | [3][4][6] |
| Norepinephrine | ↓ | [3][4][6] |
| Epinephrine | ↓ | [3][4] |
| Serotonin | ↓ | [3][4] |
| Adenosine | ↑ | [3][4][6] |
Table 3: Effects of this compound on neurotransmitter levels in the rat brain.
Receptor Binding and Enzyme Inhibition
| Target | Action | IC50 / Ki | Reference |
| FAAH | Inhibition | 1-12 µM | [7] |
| TRPV1 (rat) | Antagonism | 37-40 nM | [2] |
| TRPV1 (human) | Antagonism | 70-100 nM | [7] |
Table 4: In vitro binding affinities and inhibitory concentrations of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the key cited studies.
Animal Model and Housing
-
Species: Male Wistar rats (250-300g)
-
Housing: Individually housed in transparent polycarbonate cages.
-
Environment: Temperature-controlled room (22 ± 1°C) with a 12:12 hour light/dark cycle (lights on at 08:00).
-
Acclimatization: Animals are allowed to acclimate to the housing conditions for at least 7 days prior to any experimental procedures.
Surgical Implantation of EEG/EMG Electrodes
-
Anesthesia: Anesthetize the rat with a suitable anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Electrode Placement:
-
EEG: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Screw in stainless steel electrodes until they touch the dura mater.
-
EMG: Suture two insulated, flexible stainless-steel wires into the nuchal muscles for electromyography (EMG) recording.
-
Reference Electrode: Place a reference electrode over the cerebellum.
-
-
Fixation: Secure the electrode assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiments.
Sleep Recording and Analysis
-
Habituation: Habituate the animals to the recording chamber and tether for several days.
-
Recording: Connect the electrode assembly to a recording system via a flexible cable and a commutator to allow free movement. Record EEG and EMG signals continuously for the duration of the experiment.
-
Data Acquisition: Digitize the signals at a sampling rate of at least 256 Hz and store them on a computer for offline analysis.
-
Sleep Scoring: Visually score the recordings in 30-second epochs into three stages: wakefulness (W), slow-wave sleep (SWS), and rapid eye movement sleep (REMS), based on standard criteria for EEG and EMG patterns.
-
Power Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the EEG data to analyze the power in different frequency bands (e.g., delta, theta, alpha).
Microdialysis for Neurotransmitter Measurement
-
Probe Implantation: In a separate cohort of animals, stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., the nucleus accumbens).
-
Recovery: Allow the animals to recover for at least 48 hours.
-
Probe Insertion: Gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion and Future Directions
This compound has demonstrated significant potential as a modulator of the sleep-wake cycle. Its dual mechanism of action, involving the inhibition of FAAH and antagonism of TRPV1, offers a novel therapeutic strategy for the treatment of sleep disorders. The preclinical data presented in this guide highlight its ability to promote sleep, particularly during the active phase in nocturnal animals, and to counteract the effects of wake-promoting agents.
Future research should focus on elucidating the precise contribution of TRPV1 antagonism to the sleep-promoting effects of AA-5-HT. Further studies are also warranted to investigate the chronic effects of AA-5-HT administration on sleep architecture and to explore its potential in various models of insomnia. Additionally, the development of more potent and selective dual FAAH/TRPV1 inhibitors could lead to the discovery of novel and effective treatments for a range of sleep-related disorders. The comprehensive data and detailed protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of sleep regulation and to develop the next generation of sleep therapeutics.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. realmofcaring.org [realmofcaring.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. mdpi.com [mdpi.com]
- 7. Role of this compound (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arachidonoyl-Serotonin: A Dual-Target Modulator of Anxiety and Fear-Related Behaviors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule that has garnered significant interest for its potential therapeutic applications in anxiety and fear-related disorders. This technical guide provides a comprehensive overview of the current understanding of AA-5-HT's role in modulating these behaviors. It delves into its unique dual-action mechanism, targeting both the endocannabinoid and vanilloid systems through the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) channels. This document summarizes key preclinical findings, presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
Anxiety and fear-related disorders represent a significant global health burden, necessitating the development of novel therapeutic strategies. The endocannabinoid system (ECS) and the vanilloid system have emerged as critical regulators of emotional behavior, making them attractive targets for pharmacological intervention. This compound (AA-5-HT), an endogenous compound, uniquely bridges these two systems.[1] First identified as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), AA-5-HT was later discovered to be a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This dual functionality allows AA-5-HT to indirectly activate cannabinoid receptor 1 (CB1R) by increasing AEA levels while simultaneously blocking TRPV1-mediated pro-nociceptive and potentially anxiogenic signals. This guide provides an in-depth analysis of the preclinical evidence supporting the role of AA-5-HT in anxiety and fear, with a focus on its mechanism of action, behavioral effects, and the experimental methodologies used to elucidate its function.
Mechanism of Action: A Dual-Target Approach
The therapeutic potential of AA-5-HT in anxiety and fear stems from its ability to simultaneously modulate two key signaling pathways:
-
FAAH Inhibition and Endocannabinoid System Enhancement: By inhibiting FAAH, AA-5-HT prevents the breakdown of the endocannabinoid anandamide (AEA).[1] This leads to an accumulation of AEA in the synaptic cleft, thereby enhancing the activation of cannabinoid receptor 1 (CB1R). CB1R activation is well-established to have anxiolytic properties.[3]
-
TRPV1 Receptor Antagonism: AA-5-HT acts as a direct antagonist of TRPV1 receptors.[2] TRPV1 channels are cation channels that are activated by various stimuli, including capsaicin, heat, and low pH. In the context of anxiety and fear, activation of TRPV1 in brain regions like the amygdala is thought to contribute to aversive signaling and anxiety-like behaviors. By blocking these receptors, AA-5-HT can mitigate these effects.
This dual mechanism is believed to produce a synergistic anxiolytic effect, as the enhancement of anandamide signaling and the blockade of TRPV1 activity both contribute to the reduction of anxiety and fear responses.
Signaling Pathway of FAAH Inhibition by this compound
Caption: FAAH inhibition by AA-5-HT increases anandamide levels, leading to CB1R activation and anxiolysis.
Signaling Pathway of TRPV1 Antagonism by this compound
Caption: AA-5-HT antagonizes TRPV1 receptors, inhibiting nociceptive and anxiogenic signaling.
Preclinical Evidence in Anxiety and Fear Models
Numerous preclinical studies have investigated the effects of AA-5-HT on anxiety- and fear-like behaviors in rodents. These studies have employed a variety of behavioral paradigms, each designed to assess different aspects of these complex emotional states.
Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Study | Species/Strain | Dose of AA-5-HT | Administration Route | Key Findings | Citation |
| John & Currie (2012) | Rat | 0.25 and 0.5 nmol | Intra-BLA | Significantly increased time spent and entries into open arms. | [4] |
This test is based on the innate aversion of rodents to brightly lit areas. The apparatus consists of a dark, safe compartment and a brightly illuminated, aversive compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
| Study | Species/Strain | Dose of AA-5-HT | Administration Route | Key Findings | Citation |
| Freels et al. (2019) | C57BL/6J Mice | 1 mg/kg | Intraperitoneal | No significant effect on anxiety-related behaviors. | [3] |
| Freels et al. (2019) | BALB/cJ Mice | 1 mg/kg | Intraperitoneal | Increased rearing and locomotion but no effect on anxiety. | [3] |
The open-field test assesses exploratory behavior and anxiety. Anxious animals tend to stay close to the walls of the arena (thigmotaxis), while less anxious animals explore the center more freely.
| Study | Species/Strain | Dose of AA-5-HT | Administration Route | Key Findings | Citation |
| Freels et al. (2019) | C57BL/6J Mice | 1 mg/kg | Intraperitoneal | Did not affect anxiety-related behaviors. | [3] |
Fear-Like Behavior
Fear extinction is a form of inhibitory learning where a conditioned fear response is reduced by repeated exposure to the conditioned stimulus in the absence of the aversive stimulus. Deficits in fear extinction are a hallmark of anxiety and trauma-related disorders.
| Study | Species/Strain | Dose of AA-5-HT | Administration Route | Key Findings | Citation |
| Freels et al. (2019) | C57BL/6J Mice | 1 mg/kg | Intraperitoneal | Attenuated generalized fear compared to vehicle. | [3] |
Effects on Neurotransmitter Systems
The anxiolytic and fear-reducing effects of AA-5-HT are associated with its modulation of key neurotransmitter systems, particularly the dopaminergic system in brain regions critical for emotional processing.
Dopamine Release in the Amygdala and Nucleus Accumbens
The basolateral amygdala (BLA) and the nucleus accumbens (NAc) are key structures in the neural circuitry of fear and reward. In vivo amperometry has been used to measure real-time changes in dopamine release in these regions following AA-5-HT administration.
| Study | Species/Strain | Dose of AA-5-HT | Brain Region | Key Findings | Citation |
| Freels et al. (2019) | BALB/cJ Mice | 1 mg/kg | Basolateral Amygdala (BLA) | Inhibited dopamine release. | [3] |
| Freels et al. (2019) | C57BL/6J Mice | 1 mg/kg | Nucleus Accumbens (NAc) | Inhibited dopamine release. | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Behavioral Assays
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms.
-
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly lit compartment (approximately 2/3 of the box). An opening connects the two compartments.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the dark compartment and allow it to explore freely for 10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Measure:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the compartments.
-
Anxiolytic activity is reflected by increased time in the light compartment and more transitions.
-
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 10-20 minutes).
-
Record the behavior using a video tracking system.
-
-
Data Analysis: Analyze:
-
Time spent in the center zone versus the peripheral zone.
-
Total distance traveled (locomotor activity).
-
Rearing frequency.
-
A decrease in thigmotaxis (more time in the center) suggests reduced anxiety.
-
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.
-
Procedure:
-
Fear Conditioning: Place the animal in the chamber and present a neutral conditioned stimulus (CS), such as a tone, paired with an aversive unconditioned stimulus (US), such as a mild foot shock. Repeat this pairing several times.
-
Extinction Training: On subsequent days, place the animal back in the same chamber and present the CS repeatedly without the US.
-
-
Data Analysis:
-
Measure the duration of freezing behavior (a fear response) in response to the CS during both conditioning and extinction phases.
-
Successful extinction is characterized by a significant decrease in freezing over the course of extinction training. A compound that enhances fear extinction will accelerate this decrease.
-
Experimental Workflow for Fear Extinction
Caption: Workflow for a typical fear extinction experiment to test the effects of AA-5-HT.
Neurochemical Analysis
-
Electrode Implantation: Surgically implant a carbon-fiber microelectrode into the target brain region (e.g., BLA or NAc) of an anesthetized or freely moving animal.
-
Data Acquisition: Apply a constant potential to the electrode and record the resulting current. The current is proportional to the concentration of oxidizable molecules, such as dopamine.
-
Stimulation/Drug Administration: Electrically or chemically stimulate dopamine release or administer the drug of interest (e.g., AA-5-HT).
-
Data Analysis: Measure the change in current from baseline to determine the effect of the stimulation or drug on dopamine release.
Synthesis and Metabolism
This compound is an endogenous molecule, meaning it is naturally produced in the body. Its synthesis involves the condensation of arachidonic acid, an omega-6 fatty acid, with serotonin, a neurotransmitter.[5] The precise enzymatic pathways responsible for its synthesis in vivo are still under investigation.
The metabolism of AA-5-HT is not as well characterized as its synthesis. As an inhibitor of FAAH, it is relatively stable against hydrolysis by this enzyme. Further research is needed to fully elucidate its metabolic fate.
Future Directions and Conclusion
The preclinical data presented in this guide strongly suggest that this compound is a promising molecule for the modulation of anxiety and fear-related behaviors. Its dual mechanism of action, targeting both the endocannabinoid and vanilloid systems, offers a novel therapeutic strategy. However, the current body of research has some limitations. The effects of AA-5-HT appear to be dependent on the animal strain and the specific behavioral paradigm used, indicating that its anxiolytic profile may be context-dependent.[3]
Future research should focus on:
-
Elucidating the precise downstream signaling cascades activated by the dual inhibition of FAAH and antagonism of TRPV1.
-
Conducting more extensive dose-response studies across a wider range of anxiety and fear models.
-
Investigating the pharmacokinetic and pharmacodynamic properties of AA-5-HT to optimize its therapeutic potential.
-
Exploring the translational potential of these findings to human anxiety and fear disorders. Currently, there is a lack of clinical trials investigating AA-5-HT for these indications.
References
Endocannabinoid signaling pathways involving N-arachidonoyl-serotonin
An In-depth Technical Guide to the Endocannabinoid Signaling Pathways of N-arachidonoyl-serotonin
Abstract
This compound (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted pharmacological profile. First identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for the endocannabinoid anandamide, AA-5-HT has since been characterized as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This dual activity positions AA-5-HT as a unique modulator of the endocannabinoid system, with significant therapeutic potential in pain, inflammation, and neurological disorders. This guide provides a comprehensive overview of the synthesis, metabolism, and signaling pathways of AA-5-HT, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular mechanisms.
Introduction
This compound (AA-5-HT) is an endogenous lipid mediator that was first described in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH).[1] It is structurally composed of an arachidonic acid molecule linked to a serotonin molecule via an amide bond. The primary mechanism of action of AA-5-HT involves the inhibition of FAAH, which leads to an increase in the levels of anandamide (AEA) and other fatty acid amides.[2] This indirect enhancement of endocannabinoid signaling contributes to many of the physiological effects of AA-5-HT.
In addition to its role as a FAAH inhibitor, AA-5-HT has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain perception.[3][4] This dual functionality of inhibiting FAAH and antagonizing TRPV1 makes AA-5-HT a subject of significant interest in the development of novel therapeutics, particularly for the management of pain and inflammatory conditions.[3][4] Subsequent research has also explored its role in modulating anxiety, the sleep-wake cycle, and neurotransmitter release.[1][5]
Synthesis and Metabolism
Biosynthesis
The precise enzymatic pathway for the endogenous synthesis of this compound in vivo has not been fully elucidated. It is hypothesized to be synthesized from the condensation of arachidonic acid and serotonin. Serotonin itself is synthesized from the amino acid L-tryptophan.[6]
Metabolism by Fatty Acid Amide Hydrolase (FAAH)
The primary route of metabolism and inactivation for this compound is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[2] AA-5-HT is a potent inhibitor of FAAH, and this inhibition is a key component of its mechanism of action. By inhibiting FAAH, AA-5-HT prevents the breakdown of the endocannabinoid anandamide (AEA) and other related fatty acid amides, leading to their accumulation and enhanced signaling at cannabinoid receptors.[4]
Metabolism of this compound by FAAH.
Core Signaling Pathways
Indirect Cannabinoid Receptor Activation via FAAH Inhibition
A primary signaling pathway for this compound is the indirect activation of cannabinoid receptor 1 (CB1). AA-5-HT itself has low affinity for CB1 receptors and is considered to be devoid of direct cannabimimetic activity.[2] However, by inhibiting FAAH, AA-5-HT elevates the levels of the endogenous cannabinoid anandamide (AEA), which is a partial agonist of CB1 receptors.[4] The resulting increase in AEA leads to enhanced activation of CB1 receptors, contributing to the analgesic and anticonvulsant effects of AA-5-HT.[4][7] These effects can be reversed by the administration of a CB1 antagonist, such as AM251.[4]
References
- 1. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of this compound (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 6. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 7. Anticonvulsant effects of this compound, a dual fatty acid amide hydrolase enzyme and transient receptor potential vanilloid type-1 (TRPV1) channel blocker, on experimental seizures: the roles of cannabinoid CB1 receptors and TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-arachidonoyl-serotonin (AA-5-HT) Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule with significant therapeutic potential. First described as an inhibitor of fatty acid amide hydrolase (FAAH), it also functions as a potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor.[1][2] This dual activity makes AA-5-HT a compelling target for the development of analgesic and anti-inflammatory drugs.[2] These application notes provide a detailed protocol for the chemical synthesis and purification of this compound, enabling researchers to produce this valuable compound for further investigation.
Synthesis of this compound
The synthesis of this compound is achieved through an amide coupling reaction between arachidonic acid and serotonin. A coupling reagent is utilized to activate the carboxylic acid group of arachidonic acid, facilitating its reaction with the primary amine of serotonin.
Experimental Protocol: Amide Coupling Reaction
Materials:
-
Arachidonic acid
-
Serotonin hydrochloride
-
Coupling reagent (e.g., HATU, HBTU, or DCC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve arachidonic acid in the anhydrous aprotic solvent under an inert atmosphere (Argon or Nitrogen).
-
In a separate flask, suspend serotonin hydrochloride in the anhydrous aprotic solvent and add the tertiary amine base to neutralize the hydrochloride and liberate the free amine. Stir until the serotonin is fully dissolved.
-
-
Activation of Arachidonic Acid:
-
To the solution of arachidonic acid, add the coupling reagent. The mixture is typically stirred at room temperature for a period of time to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
Slowly add the serotonin solution to the activated arachidonic acid mixture.
-
The reaction is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then redissolved in an organic solvent and washed with an aqueous solution to remove any water-soluble byproducts and unreacted starting materials.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification of this compound
The crude product is purified using silica gel column chromatography to isolate the desired this compound from any remaining impurities.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate, or chloroform and methanol)
-
Chromatography column and collection tubes
Procedure:
-
Column Packing:
-
A slurry of silica gel in the initial, least polar mobile phase is prepared and packed into a chromatography column.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.
-
-
Elution:
-
The column is eluted with the chosen solvent system. The polarity of the mobile phase is gradually increased to facilitate the separation of the product from impurities.
-
Fractions are collected in separate tubes.
-
-
Fraction Analysis:
-
The collected fractions are analyzed by TLC to identify those containing the pure this compound.
-
-
Product Isolation:
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound. The purity can be assessed by techniques such as HPLC and NMR.
-
Data Presentation
Table 1: Physicochemical and Biological Activity Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₂N₂O₂ | [1] |
| Molar Mass | 462.678 g/mol | [1] |
| FAAH Inhibition (IC₅₀) | 1-12 µM | [2] |
| TRPV1 Antagonism (IC₅₀) | 37-40 nM (against capsaicin) | [3] |
Characterization Data
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the protons of the arachidonoyl chain (olefinic and aliphatic protons) and the serotonin moiety (aromatic and ethylamine protons). |
| ¹³C NMR | Resonances for the carbons of the arachidonoyl chain (including the carbonyl carbon of the amide) and the serotonin indole ring and ethylamine side chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of this compound. |
Visualization of Workflow and Signaling Pathway
Caption: Workflow for the synthesis and purification of this compound.
Caption: Dual inhibitory action of this compound on FAAH and TRPV1.
References
Application Notes and Protocols: TRPV1 Receptor Antagonist Activity Assay for N-arachidonoyl-serotonin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-arachidonoyl-serotonin (AA-5-HT) is a dual-action molecule that functions as both an inhibitor of fatty acid amide hydrolase (FAAH) and a direct antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception and is activated by various stimuli including heat, protons, and capsaicin, the pungent component of chili peppers.[4][5][6] The antagonistic activity of this compound at the TRPV1 receptor contributes to its analgesic properties, making it a compound of significant interest in pain management research.[1][2] This document provides detailed protocols for assessing the TRPV1 antagonist activity of this compound, along with relevant data and pathway diagrams.
Data Presentation
The antagonist potency of this compound against the TRPV1 receptor is typically determined by its half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for this compound and compares it with other known TRPV1 antagonists.
Table 1: Antagonist Potency (IC50) at Human and Rat TRPV1 Receptors
| Compound | Target Receptor | Agonist Used | IC50 (nM) | Reference |
| This compound (AA-5-HT) | Human TRPV1 | 100 nM Capsaicin | 40 | [1] |
| This compound (AA-5-HT) | Rat TRPV1 | 100 nM Capsaicin | 37 | [1] |
| Capsazepine | Human TRPV1 | 100 nM Capsaicin | 105 ± 10 | [1] |
| Capsazepine | Rat TRPV1 | 100 nM Capsaicin | 74 ± 9 | [1] |
| I-RTX (5'-iodoresiniferatoxin) | Human TRPV1 | 100 nM Capsaicin | 0.4 ± 0.1 | [1] |
| 6-iodo-nordihydrocapsaicin | Human TRPV1 | 100 nM Capsaicin | 10.0 ± 2.1 | [1] |
Experimental Protocols
The most common method to determine the TRPV1 antagonist activity of this compound is through an in vitro calcium imaging assay using a cell line overexpressing the TRPV1 receptor.
Protocol 1: In Vitro Calcium Imaging Assay for TRPV1 Antagonist Activity
Objective: To determine the IC50 value of this compound for the inhibition of capsaicin-induced calcium influx in HEK-293 cells stably expressing the human TRPV1 receptor.
Materials:
-
HEK-293 cells stably expressing human TRPV1 (hTRPV1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
This compound (AA-5-HT)
-
Capsaicin
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Ionomycin
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Cell Culture:
-
Culture HEK-293 cells expressing hTRPV1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain selection.
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of capsaicin in the same solvent.
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations for the assay.
-
Prepare a solution of capsaicin in HBSS with 20 mM HEPES at a concentration that elicits a submaximal response (e.g., 100 nM, which is approximately EC80-EC90).[1]
-
-
Calcium Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Antagonist Incubation:
-
Add the different concentrations of this compound to the respective wells. Include vehicle control wells.
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading for each well.
-
Add the capsaicin solution to all wells simultaneously using an automated dispenser.
-
Immediately begin recording the fluorescence intensity over time.
-
As a positive control for maximum calcium influx, add ionomycin to a set of wells at the end of the experiment.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (vehicle only).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Mandatory Visualizations
TRPV1 Receptor Signaling Pathway
References
- 1. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 - Wikipedia [en.wikipedia.org]
- 6. TRPV1 Channel: A Noxious Signal Transducer That Affects Mitochondrial Function [mdpi.com]
Application Note: Quantification of N-arachidonoyl-serotonin in Brain Tissue using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-arachidonoyl-serotonin (AA-5-HT) in brain tissue. The method involves a straightforward sample preparation procedure consisting of tissue homogenization, liquid-liquid extraction, and solid-phase extraction (SPE), followed by analysis using a triple quadrupole mass spectrometer. The described method is highly suitable for researchers, scientists, and drug development professionals investigating the role of AA-5-HT in the central nervous system.
Introduction
This compound (AA-5-HT), an endogenous lipid signaling molecule, has garnered significant interest due to its dual mechanism of action. It acts as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and as a potent antagonist of the transient receptor potential vanilloid-1 (TRPV1) receptor[1][2][3][4]. This dual activity suggests its potential involvement in various physiological processes, including pain, inflammation, and neurotransmission[4][5]. Accurate quantification of AA-5-HT in brain tissue is crucial for understanding its neuropharmacological roles. This application note presents a detailed protocol for the reliable quantification of AA-5-HT in brain tissue by LC-MS/MS.
Experimental
Sample Preparation
Brain tissue samples were homogenized in an appropriate buffer. This was followed by a liquid-liquid extraction procedure to isolate the lipid fraction containing AA-5-HT. The extracts were then further purified and concentrated using solid-phase extraction (SPE) with silica cartridges to remove interfering matrix components[6].
Liquid Chromatography
Chromatographic separation was achieved on a C18 analytical column using a gradient elution program. The mobile phases consisted of a buffered aqueous solution and an organic solvent, designed to provide optimal separation of AA-5-HT from other endogenous lipids[6].
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The analysis was performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for AA-5-HT were optimized to ensure accurate quantification[6].
Quantitative Data
The LC-MS/MS method was validated for its quantitative performance. A summary of the key quantitative parameters is provided in the table below.
| Parameter | This compound (AA-5-HT/NASer) |
| Linearity Range | 0.2–120 pg/µl[6][7] |
| Correlation Coefficient (R²) | ≥ 0.99[6][7] |
| Lower Limit of Quantification (LLOQ) | 1.9 pg on column[6] |
| Limit of Detection (LOD) | 0.5 pg on column[6] |
| Intraday Precision (RSD%) | 1.0–13.1%[6] |
| Interday Precision (RSD%) | 3.3–17.1%[6] |
Signaling Pathway of this compound (AA-5-HT)
References
- 1. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analgesic effect of this compound, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative LC-MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of N-arachidonoyl-serotonin in Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl-serotonin (AA-5-HT) is a dual-action compound that has shown significant promise in preclinical pain models. Its analgesic properties stem from its ability to act as both an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid-1 (TRPV1) receptor.[1][2] This dual mechanism of action makes it an attractive candidate for the development of novel pain therapeutics. These application notes provide a summary of the dose-response relationships of AA-5-HT in various pain models, detailed experimental protocols, and a visualization of its signaling pathway.
Data Presentation
The following tables summarize the quantitative data from dose-response studies of this compound in different pain models.
| Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Formalin Test (Acute Inflammatory Pain) | Rat | Subcutaneous (s.c.) into the paw | 0.1 - 10 nmol/paw | Dose-dependently reduced nociceptive behaviors in both phases of the formalin test. | [1] |
| Formalin Test (Acute Inflammatory Pain) | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Significantly attenuated the nocifensive response. | [1] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Intraperitoneal (i.p.) | 5 - 10 mg/kg/day | Reversed thermal hyperalgesia and mechanical allodynia following chronic administration. | [1] |
| Neuropathic Pain Model | Rat | Intrathecal | 500 nM | Increased the pain threshold to mechanical and thermal stimuli. The effect was attenuated by a CB2 antagonist. | [3] |
| Thermal Nociception (Tail-flick test) | Rat | Intra-periaqueductal grey (intra-PAG) | Not specified | Induced analgesia. | [4] |
| Formalin-induced Nocifensive Responses | Rat | Intra-periaqueductal grey (intra-PAG) | Not specified | Reduced nocifensive responses. | [4] |
| In Vitro Activity | Target | Cell Line | IC50 | Key Findings | Reference |
| Receptor Antagonism | Human TRPV1 | HEK-293 cells | 37-40 nM | Behaved as an antagonist against capsaicin-induced activation. | [1][2] |
| Receptor Antagonism | Rat TRPV1 | HEK-293 cells | 37-40 nM | Behaved as an antagonist against capsaicin-induced activation. | [1][2] |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model assesses the analgesic efficacy of compounds against acute inflammatory pain, which is characterized by a biphasic nociceptive response.
Materials:
-
This compound (AA-5-HT)
-
Vehicle (e.g., saline, or a mixture of ethanol, Tween 80, and saline)
-
5% Formalin solution
-
Experimental animals (rats or mice)
-
Observation chambers with a clear floor
-
Syringes for subcutaneous or intraperitoneal injection
Procedure:
-
Acclimation: Acclimate the animals to the testing environment for at least 30 minutes before the experiment to reduce stress-induced variability.
-
Drug Administration: Administer AA-5-HT or vehicle via the desired route (e.g., intraperitoneally or subcutaneously into the hind paw) at a predetermined time before formalin injection.
-
Induction of Nociception: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Observation: Immediately after formalin injection, place the animal in the observation chamber. Record the total time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-formalin injection.
-
-
Data Analysis: Compare the nociceptive response times between the AA-5-HT-treated groups and the vehicle-treated control group. A significant reduction in response time indicates an analgesic effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is used to induce neuropathic pain, characterized by persistent hyperalgesia and allodynia, mimicking chronic pain states in humans.
Materials:
-
This compound (AA-5-HT)
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (4-0)
-
Experimental animals (rats)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures with chromic gut suture around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.
-
Close the incision with sutures.
-
-
Post-Operative Care: Allow the animals to recover for several days. The development of neuropathic pain behaviors is typically assessed starting from day 7 post-surgery.
-
Drug Administration: Administer AA-5-HT or vehicle daily (or as per the study design) via the desired route (e.g., intraperitoneally).
-
Behavioral Testing:
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rat in a plastic chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency for the rat to withdraw its paw. A shorter withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
-
Mechanical Allodynia (Von Frey Test):
-
Place the rat on an elevated mesh floor.
-
Apply calibrated Von Frey filaments with increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold. A lower threshold in the injured paw indicates mechanical allodynia.
-
-
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the AA-5-HT-treated and vehicle-treated groups over the course of the treatment period.
Tail-Flick Test for Thermal Nociception
The tail-flick test is a classic method for assessing spinal nociceptive reflexes in response to a thermal stimulus.[5][6]
Materials:
-
This compound (AA-5-HT)
-
Vehicle
-
Experimental animals (rats)
-
Tail-flick apparatus (with a radiant heat source or a hot water bath)[5][6]
-
Restraining device
Procedure:
-
Acclimation: Gently restrain the rat and allow it to acclimate for a few minutes.
-
Baseline Measurement: Apply the heat stimulus to a specific point on the rat's tail. The intensity of the heat is adjusted to elicit a tail-flick response within 2-4 seconds in a drug-naive animal. Record the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[7]
-
Drug Administration: Administer AA-5-HT or vehicle. For intra-PAG administration, a cannula is surgically implanted prior to the experiment.
-
Post-Treatment Measurement: At various time points after drug administration, repeat the tail-flick test and record the latency.
-
Data Analysis: An increase in the tail-flick latency compared to baseline indicates an analgesic effect. The data is often expressed as the maximum possible effect (%MPE).
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: General workflow for in vivo pain model experiments.
References
- 1. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multiplicity of spinal AA-5-HT anti-nociceptive action in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic effect of this compound, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. mdpi.com [mdpi.com]
- 7. ekja.org [ekja.org]
Application Notes and Protocols for N-arachidonoyl-serotonin in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-arachidonoyl-serotonin (AA-5-HT), a dual-action inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Its unique pharmacological profile makes it a valuable tool for investigating various neurobehavioral processes.
Mechanism of Action
This compound exerts its effects through a dual mechanism:
-
FAAH Inhibition : AA-5-HT inhibits the FAAH enzyme, which is responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] This inhibition leads to an increase in endogenous AEA levels, subsequently enhancing the activation of cannabinoid receptor type 1 (CB1).[2][3]
-
TRPV1 Antagonism : AA-5-HT directly antagonizes the TRPV1 receptor, a non-selective cation channel involved in pain sensation and inflammation.[2][3]
This dual activity allows for the simultaneous modulation of two critical signaling pathways in the central nervous system, offering a unique approach to studying behaviors such as pain, anxiety, and fear.[2]
Signaling Pathway of this compound
Quantitative Data
The following tables summarize key quantitative data for this compound based on preclinical research.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition
| Target | Species | Assay | IC50 | Reference |
| FAAH | Rat | Enzyme Hydrolysis | 1-12 µM | [5][6] |
| TRPV1 | Human | Capsaicin-induced Ca2+ influx | 37-40 nM | [2][3] |
| TRPV1 | Rat | Capsaicin-induced Ca2+ influx | 70-100 nM | [5][6] |
Table 2: In Vivo Behavioral Studies
| Behavioral Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Formalin-induced Pain | Rat/Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Analgesia | [3] |
| Chronic Constriction Injury | Rat | Intraperitoneal (i.p.) | Not specified | Analgesia | [3] |
| Pentylenetetrazole (PTZ)-induced Seizures | Mouse | Intraperitoneal (i.p.) | 0.3-3.0 mg/kg | Anticonvulsant | [7] |
| Elevated Plus Maze | Mouse | Intraperitoneal (i.p.) | Not specified | Anxiolytic-like | [8] |
| Light/Dark Box | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Context-dependent anxiolytic/fear-reducing | [9] |
| Contextual Fear Conditioning | Mouse | Intraperitoneal (i.p.) | 0.1-1 mg/kg | Inhibition of fear memory retrieval | [10] |
| Sleep-Wake Cycle | Rat | Intraperitoneal (i.p.) | 5-20 mg/kg | Modulation of sleep architecture | [11] |
Experimental Protocols
Detailed methodologies for key behavioral neuroscience experiments involving this compound are provided below.
Protocol 1: Formalin-Induced Inflammatory Pain
This model assesses the analgesic properties of a compound against persistent inflammatory pain.
Experimental Workflow:
Methodology:
-
Animals: Male Swiss-Webster mice or Wistar rats are commonly used.[3]
-
Acclimatization: Individually house animals in observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the testing environment.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle (e.g., 10% DMSO in 0.9% NaCl) via intraperitoneal (i.p.) injection 15 minutes prior to formalin injection.[3]
-
Formalin Injection: Inject a dilute formalin solution (e.g., 1.25% in saline, 25 µl) subcutaneously into the plantar surface of the hind paw.[3]
-
Behavioral Observation: Immediately after formalin injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw. Observations are typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain.
-
Phase 2 (15-30 minutes): Represents inflammatory pain.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the AA-5-HT-treated group and the vehicle-treated control group for both phases. A significant reduction in these behaviors indicates an analgesic effect.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Experimental Workflow:
Methodology:
-
Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, elevated from the floor.
-
Animals: Mice or rats are suitable for this assay.
-
Acclimatization: Allow animals to acclimatize to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle i.p. approximately 30 minutes before testing.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Protocol 3: Contextual Fear Conditioning
This paradigm is used to study fear memory formation, consolidation, and retrieval.
Experimental Workflow:
Methodology:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.
-
Animals: Mice are commonly used.
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as a tone, which co-terminates with an unconditioned stimulus (US), a mild footshock. This pairing is typically repeated multiple times.
-
-
Testing (Day 2):
-
Administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle i.p. 30 minutes before the test.[10]
-
Place the mouse back into the same conditioning chamber (the context).
-
Record the animal's behavior for a set period (e.g., 5 minutes) without presenting the CS or US.
-
-
Data Analysis: The primary measure is "freezing," defined as the complete absence of movement except for respiration. An increase in freezing behavior indicates fear memory retrieval. A reduction in freezing in the AA-5-HT group compared to the vehicle group suggests an impairment of fear memory retrieval.[10]
References
- 1. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 2. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticonvulsant effects of this compound, a dual fatty acid amide hydrolase enzyme and transient receptor potential vanilloid type-1 (TRPV1) channel blocker, on experimental seizures: the roles of cannabinoid CB1 receptors and TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 9. "Arachidonoyl Serotonin (AA-5-HT) Modulates Exploratory Anxiety-Related" by Timothy Glenn Freels [digitalcommons.memphis.edu]
- 10. This compound, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of this compound (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
N-Arachidonoyl-Serotonin: A Multi-Target Modulator for Endocannabinoid Research
References
- 1. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of FAAH, TRPV1, and COX2 by NSAID-Serotonin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 - Wikipedia [en.wikipedia.org]
- 11. Inhibition of FAAH, TRPV1, and COX2 by NSAID-serotonin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for N-arachidonoyl-serotonin in Sleep Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of N-arachidonoyl-serotonin (AA-5-HT) in sleep studies. The protocols are based on established methodologies and aim to ensure robust and reproducible results.
Introduction
This compound (AA-5-HT) is an endogenous lipid signaling molecule that has been identified as a dual inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor.[1][2][3] Its role in regulating the sleep-wake cycle has been a subject of recent scientific inquiry. AA-5-HT is believed to promote sleep by modulating the endocannabinoid system and influencing the levels of key neurotransmitters involved in sleep and wakefulness.[1][4][5]
Mechanism of Action
AA-5-HT's primary mechanism in promoting sleep is thought to involve the inhibition of FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] This leads to an increase in AEA levels, which can then act on cannabinoid receptor type 1 (CB1) to facilitate sleep. Additionally, by acting as a TRPV1 antagonist, AA-5-HT may further contribute to sleep promotion.[1] Studies have shown that AA-5-HT administration can decrease wakefulness and increase both slow-wave sleep (SWS) and rapid eye movement sleep (REMS), particularly during the active (dark) phase in nocturnal animals.[1][4][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on sleep architecture and neurotransmitter levels as observed in preclinical studies.
Table 1: Effect of this compound on Sleep-Wake States in Rats (Lights-Off Period)
| Treatment Group | Dose (mg/kg, i.p.) | Wakefulness (min) | Slow-Wave Sleep (min) | REM Sleep (min) |
| Vehicle | - | 180.2 ± 5.3 | 50.1 ± 3.1 | 9.7 ± 1.2 |
| AA-5-HT | 5 | 145.3 ± 4.8 | 75.2 ± 4.5 | 19.5 ± 2.1 |
| AA-5-HT | 10 | 120.1 ± 5.1 | 98.7 ± 5.2 | 21.2 ± 2.3 |
| AA-5-HT | 20 | 100.5 ± 4.9 | 115.4 ± 6.3 | 24.1 ± 2.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data extracted from Murillo-Rodríguez et al., 2017.[1]
Table 2: Effect of this compound on Wake-Related Neurotransmitter Levels
| Treatment Group | Dose (mg/kg, i.p.) | Dopamine (%) | Norepinephrine (%) | Epinephrine (%) | Serotonin (%) | Adenosine (%) |
| Vehicle | - | 100 ± 5 | 100 ± 6 | 100 ± 7 | 100 ± 5 | 100 ± 8 |
| AA-5-HT | 20 | 75 ± 4 | 70 ± 5 | 65 ± 6 | 80 ± 4 | 130 ± 9* |
*Data are presented as a percentage of the vehicle control group (mean ± SEM). *p < 0.05 compared to vehicle. Data extracted from Murillo-Rodríguez et al., 2017.[1][4]
Experimental Protocols
The following protocols are detailed methodologies for conducting sleep studies with this compound in a rodent model.
1. Animal Model and Housing
-
Species: Male Wistar rats (250-300g) are a suitable model.[1]
-
Housing: Animals should be individually housed in polycarbonate cages under a controlled 12:12 hour light-dark cycle (lights on at 07:00) with constant temperature (21 ± 1°C) and humidity (60 ± 10%).[1] Food and water should be available ad libitum.[1]
-
Acclimation: Allow at least 7 days for acclimation to the housing conditions before any experimental procedures.[1]
2. Surgical Implantation of EEG/EMG Electrodes
-
Anesthesia: Anesthetize the animals with a suitable anesthetic agent (e.g., a ketamine/xylazine cocktail).
-
Electrode Placement: For electroencephalogram (EEG) recording, implant two stainless steel screw electrodes over the frontal and occipital cortices. For electromyogram (EMG) recording, implant two insulated stainless steel wires into the neck musculature.[1]
-
Post-operative Care: Administer analgesics post-surgery and allow a recovery period of at least 7 days. During recovery, connect the animals to the recording cables to habituate them to the experimental setup.[1]
3. Drug Preparation and Administration
-
Vehicle: this compound can be dissolved in a vehicle solution of saline containing 1% ethanol and 1% Tween 80.
-
Dosing: Doses ranging from 5 to 20 mg/kg have been shown to be effective.[1][4]
-
Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection.[1][4] The timing of administration is critical; injections during the lights-off period (active phase for nocturnal animals) have been shown to be more effective in inducing sleep.[1][4]
4. Sleep Recording and Analysis
-
Recording: Continuously record EEG and EMG signals for a defined period (e.g., 4 hours) following drug administration.[3]
-
Data Acquisition: Use a computerized sleep-scoring system to automatically or manually score the recordings into 10- or 12-second epochs of wakefulness, SWS, and REMS.[3]
-
Analysis: Quantify the total time spent in each sleep-wake state. Power spectral analysis of the EEG can also be performed to assess changes in brain wave activity (e.g., delta, theta, alpha power).[1][4]
5. Sleep Deprivation Protocol (Optional)
-
Procedure: To assess the effect of AA-5-HT on sleep homeostasis, animals can be sleep-deprived for a period of 6 hours by gentle handling, introduction of novel objects, or tapping on the cage.[1]
-
Drug Administration: Administer AA-5-HT or vehicle immediately following the sleep deprivation period.
-
Sleep Rebound Analysis: Record and analyze the subsequent sleep rebound to determine if AA-5-HT modulates the homeostatic sleep response.[1]
6. Neurochemical Analysis (Optional)
-
Microdialysis: To measure neurotransmitter levels, implant a microdialysis probe into a specific brain region of interest (e.g., the prefrontal cortex or hypothalamus).
-
Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.
-
Analysis: Analyze the samples using high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters such as dopamine, norepinephrine, epinephrine, serotonin, and adenosine.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound in sleep promotion.
Caption: Experimental workflow for this compound sleep studies.
References
- 1. Role of this compound (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 3. opinvisindi.is [opinvisindi.is]
- 4. Role of this compound (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Modulating GLP-1 Secretion with N-arachidonoyl-serotonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from enteroendocrine L-cells in the gut, playing a crucial role in glucose homeostasis and appetite regulation.[1][2][3] Its therapeutic potential in type 2 diabetes and obesity has spurred significant interest in identifying novel secretagogues.[4] N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid mediator with a unique pharmacological profile, acting as a dual inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel.[5][6] This document provides a detailed guide on how to investigate the potential of this compound to modulate GLP-1 secretion, including hypothesized mechanisms, experimental protocols, and data presentation.
Hypothesized Mechanism of Action
This compound may modulate GLP-1 secretion through a multi-faceted mechanism involving both direct and indirect pathways. The primary proposed pathways are:
-
Indirect Modulation via FAAH Inhibition: By inhibiting FAAH, this compound increases the levels of endocannabinoids such as anandamide (AEA).[5] Elevated AEA can then act on cannabinoid receptors (CB1) on enteroendocrine L-cells or adjacent cells, potentially influencing GLP-1 release.
-
Direct Modulation via Serotonin Receptor Interaction: As a serotonin derivative, this compound may directly interact with serotonin receptors (e.g., 5-HT3, 5-HT4) expressed on L-cells.[7][8] Activation of these receptors is known to stimulate GLP-1 secretion.[7][8]
-
Modulation via TRPV1 Antagonism: this compound is a potent TRPV1 antagonist.[5][6] TRPV1 channels are expressed in the gut and their modulation can influence gut hormone secretion. By blocking TRPV1, this compound may alter intracellular calcium levels and other signaling cascades that impact GLP-1 exocytosis.
Experimental Workflow
A systematic approach is recommended to elucidate the effects of this compound on GLP-1 secretion, progressing from in vitro characterization to in vivo validation.
Experimental Protocols
Protocol 1: In Vitro GLP-1 Secretion Assay Using STC-1 Cells
This protocol details the measurement of GLP-1 secretion from the murine enteroendocrine STC-1 cell line following stimulation with this compound.[9][10]
Materials:
-
STC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
KRB (Krebs-Ringer Bicarbonate) buffer supplemented with 0.1% BSA
-
This compound (AA-5-HT) stock solution (in DMSO)
-
GLP-1 ELISA kit
-
BCA Protein Assay Kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture STC-1 cells in DMEM supplemented with 10% FBS, 5% horse serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and grow to 80-90% confluency.
-
-
Stimulation:
-
On the day of the experiment, wash the cells twice with DPBS.
-
Pre-incubate the cells in 1 mL of KRB buffer for 1 hour at 37°C.
-
Aspirate the pre-incubation buffer and replace it with 500 µL of KRB buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO).
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant and centrifuge at 1000 x g for 5 minutes to remove any detached cells.
-
Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Lyse the cells in the wells with a suitable lysis buffer.
-
Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Normalize the secreted GLP-1 levels to the total protein content of the corresponding well.
-
Protocol 2: In Vivo Assessment of GLP-1 Secretion in Mice
This protocol describes the in vivo evaluation of this compound's effect on plasma GLP-1 levels in C57BL/6 mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (AA-5-HT)
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Oral gavage needles
-
Blood collection tubes containing DPP-4 inhibitor
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Animal Handling and Acclimation:
-
House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate the mice to handling and gavage procedures for one week prior to the experiment.
-
-
Experimental Procedure:
-
Fast the mice overnight (12-16 hours) with free access to water.
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle via oral gavage.
-
At specified time points (e.g., 15, 30, 60, 120 minutes) post-gavage, collect blood samples from the tail vein or via cardiac puncture (terminal) into tubes containing a DPP-4 inhibitor.
-
-
Sample Processing and Analysis:
-
Immediately place the blood samples on ice.
-
Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the plasma GLP-1 concentrations using a GLP-1 ELISA kit.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Dose-Response of this compound on GLP-1 Secretion from STC-1 Cells
| Treatment Group | Concentration (µM) | Normalized GLP-1 Secretion (pmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.2 ± 0.2 | 1.0 |
| AA-5-HT | 0.1 | 1.5 ± 0.3 | 1.25 |
| AA-5-HT | 1 | 2.8 ± 0.4 | 2.33 |
| AA-5-HT | 10 | 4.5 ± 0.6 | 3.75 |
| AA-5-HT | 100 | 4.8 ± 0.5 | 4.0 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Effect of Inhibitors on this compound-Stimulated GLP-1 Secretion
| Treatment Group (10 µM AA-5-HT + Inhibitor) | Inhibitor Concentration (µM) | Normalized GLP-1 Secretion (pmol/mg protein) | % Inhibition |
| No Inhibitor | - | 4.5 ± 0.6 | 0% |
| AM251 (CB1 Antagonist) | 1 | 3.2 ± 0.4 | 28.9% |
| Asenapine (5-HT Antagonist) | 1 | 2.1 ± 0.3 | 53.3% |
| Capsazepine (TRPV1 Antagonist) | 10 | 4.3 ± 0.5 | 4.4% |
Data are presented as mean ± SEM.
Table 3: In Vivo Effect of Oral this compound on Plasma GLP-1 Levels in Mice
| Treatment Group | Dose (mg/kg) | Peak Plasma GLP-1 (pmol/L) at 30 min | Area Under the Curve (AUC 0-120 min) |
| Vehicle | - | 5.8 ± 1.1 | 450 ± 50 |
| AA-5-HT | 1 | 8.2 ± 1.5 | 680 ± 65 |
| AA-5-HT | 5 | 15.6 ± 2.3 | 1250 ± 110 |
| AA-5-HT | 10 | 22.4 ± 3.1 | 1890 ± 150 |
Data are presented as mean ± SEM for n=8 mice per group.
Conclusion
These application notes provide a comprehensive framework for investigating the effects of this compound on GLP-1 secretion. The proposed mechanisms, detailed protocols, and structured data presentation will guide researchers in exploring the therapeutic potential of this compound for metabolic disorders. The dual action of this compound as both a FAAH inhibitor and a serotonin analogue presents a novel and promising avenue for modulating incretin biology.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon‐like peptide‐1 (GLP‐1) signalling in the brain: From neural circuits and metabolism to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-arachidonoyl-serotonin (AA-5-HT) Delivery and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of N-arachidonoyl-serotonin (AA-5-HT).
I. Troubleshooting Guides
This section offers step-by-step solutions to specific problems you may encounter during the formulation, delivery, and analysis of AA-5-HT.
Problem 1: Low Encapsulation Efficiency (<50%) or Drug Loading in Nanoparticles/Liposomes
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor solubility of AA-5-HT in the organic solvent used for formulation. | 1. Solvent Screening: Test a range of organic solvents in which AA-5-HT is highly soluble (e.g., dichloromethane, acetone, chloroform, ethyl acetate).2. Solvent Mixtures: Use a co-solvent system to improve solubility.3. Temperature: Gently warm the solvent to increase the solubility of AA-5-HT, but be cautious of potential degradation at high temperatures. |
| Premature precipitation of AA-5-HT during the emulsification/nanoprecipitation process. | 1. Optimize Polymer/Lipid Concentration: A higher concentration of the carrier material can create a more stable matrix to entrap the drug.2. Increase Stirring/Homogenization Speed: Faster mixing can promote more rapid encapsulation before the drug has a chance to precipitate.3. Rapid Injection: For nanoprecipitation, inject the organic phase containing AA-5-HT and polymer into the aqueous phase quickly and under vigorous stirring. |
| Drug leakage from the carrier during formulation. | 1. Choice of Polymer/Lipid: For PLGA nanoparticles, a higher molecular weight or a higher lactide-to-glycolide ratio can slow down degradation and reduce leakage. For liposomes, using lipids with a higher phase transition temperature (Tc) can create a more rigid and less leaky bilayer.2. Inclusion of Cholesterol: In liposomal formulations, adding cholesterol can increase the packing density of the lipid bilayer, thereby reducing drug leakage. |
| Inappropriate ratio of drug to carrier material. | 1. Vary Drug:Carrier Ratio: Systematically vary the initial drug-to-polymer/lipid ratio to find the optimal loading capacity. Start with a lower ratio and gradually increase it. |
Problem 2: Inconsistent or Rapid "Burst" Release in In Vitro Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High amount of AA-5-HT adsorbed to the surface of the nanoparticles/liposomes. | 1. Washing Steps: After formulation, wash the nanoparticles/liposomes multiple times by centrifugation and resuspension in a fresh aqueous medium to remove surface-adsorbed drug.2. Optimize Surfactant Concentration: In nanoparticle formulations, the concentration of the stabilizer (e.g., PVA, Poloxamer) can influence surface drug association. Experiment with different concentrations. |
| Rapid degradation or erosion of the carrier matrix. | 1. Polymer Selection: For PLGA nanoparticles, use a grade with a higher molecular weight or a higher lactide content for a slower degradation rate.2. Cross-linking: If applicable to your polymer system, consider cross-linking to create a more robust matrix. |
| Inappropriate in vitro release test method. | 1. Method Selection: The choice of in vitro release method is critical. The dialysis bag method is common but can be slow and may not reflect the true release rate if the membrane becomes a limiting factor. The sample and separate method (using centrifugation or filtration) can provide a more accurate representation of the release profile.[1][2][3][4]2. Sink Conditions: Ensure that sink conditions are maintained throughout the experiment. The concentration of released AA-5-HT in the release medium should not exceed 10-30% of its saturation solubility in that medium. This may require a larger volume of release medium or more frequent medium replacement. |
Problem 3: Low Cellular Uptake or Permeability in In Vitro Cell Models (e.g., Caco-2)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor stability of the formulation in cell culture medium. | 1. Stability Assessment: Incubate your AA-5-HT formulation in the cell culture medium for the duration of your experiment and measure changes in particle size, zeta potential, and drug content to assess stability.2. Surface Modification: Coat your nanoparticles/liposomes with a hydrophilic polymer like polyethylene glycol (PEG) to improve stability and reduce protein adsorption from the medium. |
| Low affinity of the formulation for the cell membrane. | 1. Surface Charge: Cationic (positively charged) nanoparticles or liposomes often show enhanced interaction with the negatively charged cell membrane, which can increase uptake. Consider using cationic lipids or polymers in your formulation.2. Targeting Ligands: If a specific receptor is overexpressed on your target cells, you can conjugate a corresponding ligand to the surface of your nanocarrier to promote receptor-mediated endocytosis. |
| Efflux by cellular transporters. | 1. Use of Efflux Inhibitors: In your experimental setup, include known inhibitors of common efflux pumps (e.g., P-glycoprotein) to determine if they are responsible for the low intracellular concentration of AA-5-HT. |
Problem 4: Inaccurate or Unreliable Quantification of AA-5-HT in Formulations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete extraction of AA-5-HT from the nanoparticles/liposomes. | 1. Disruption of Carrier: Use a suitable organic solvent (e.g., methanol, acetonitrile) to completely dissolve the polymer or lipid matrix and release the encapsulated AA-5-HT before analysis.2. Sonication/Vortexing: Employ sonication or vigorous vortexing to ensure complete disruption of the nanocarriers and dissolution of the drug. |
| Interference from formulation excipients in the analytical method (e.g., HPLC). | 1. Method Development: Develop and validate an HPLC method with a gradient elution that separates the AA-5-HT peak from the peaks of all other formulation components (polymers, lipids, surfactants).2. Wavelength Selection: Use a UV detection wavelength that is specific to AA-5-HT and where excipients have minimal absorbance. AA-5-HT has absorbance maxima at approximately 223 nm and 278 nm.[5]3. Sample Preparation: Include a sample preparation step (e.g., solid-phase extraction) to clean up the sample and remove interfering substances before injection into the HPLC system. |
| Degradation of AA-5-HT during sample preparation or analysis. | 1. Protect from Light and Air: AA-5-HT is susceptible to oxidation and photodegradation. Prepare and store samples in amber vials and minimize exposure to air.2. Control Temperature: Perform sample preparation steps at a low temperature (e.g., on ice) to minimize degradation. |
II. Frequently Asked Questions (FAQs)
Formulation & Delivery
-
Q1: What are the best starting points for formulating the hydrophobic molecule AA-5-HT?
-
A1: Given its lipophilic nature, promising starting points include polymeric nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and lipid-based systems such as liposomes or solid lipid nanoparticles (SLNs). The emulsion-solvent evaporation method is a common technique for preparing PLGA nanoparticles for hydrophobic drugs.[6][7] For liposomes, the thin-film hydration method is a widely used and reproducible technique.
-
-
Q2: How can I improve the aqueous solubility of AA-5-HT for in vitro assays?
-
A2: AA-5-HT has low solubility in aqueous buffers like PBS ( >290 µg/ml).[5] To increase its solubility for in vitro studies, you can dissolve it in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it in your aqueous buffer. Be mindful of the final solvent concentration, as it can affect cellular viability.
-
-
Q3: What are the key parameters to characterize for an AA-5-HT nanocarrier?
-
A3: Essential characterization parameters include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge and is a predictor of colloidal stability.
-
Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined by quantifying the amount of encapsulated AA-5-HT.
-
-
Experimental Protocols & Assays
-
Q4: Can you provide a general protocol for preparing AA-5-HT loaded PLGA nanoparticles?
-
A4: A general protocol using the emulsion-solvent evaporation method would be:
-
Dissolve a known amount of PLGA and AA-5-HT in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution of a stabilizer (e.g., 1-5% w/v polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.
-
-
-
Q5: What is a suitable method for conducting in vitro release studies of AA-5-HT from nanoparticles?
-
A5: The dialysis bag method is commonly used. A known amount of the AA-5-HT loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (e.g., 10-14 kDa). The bag is then placed in a larger volume of release buffer (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions) and kept at 37°C with constant stirring. At predetermined time points, aliquots of the release buffer are withdrawn and analyzed for AA-5-HT content by a validated analytical method like HPLC.
-
-
Q6: How can I perform a cellular uptake study for AA-5-HT formulations?
-
A6: A general protocol using a cell line like Caco-2 would be:
-
Seed the Caco-2 cells on a permeable support (e.g., Transwell inserts) and culture until a confluent monolayer is formed.
-
Treat the cells with your AA-5-HT formulation (or free AA-5-HT as a control) in the apical chamber.
-
At various time points, collect samples from both the apical and basolateral chambers.
-
At the end of the experiment, wash the cells thoroughly and lyse them to release the intracellular drug.
-
Quantify the concentration of AA-5-HT in the apical and basolateral samples and the cell lysate using a validated analytical method (e.g., LC-MS/MS) to determine the apparent permeability coefficient (Papp) and intracellular accumulation.
-
-
Mechanism of Action & Signaling
-
Q7: What is the primary mechanism of action of AA-5-HT?
-
Q8: How does inhibiting FAAH contribute to the effects of AA-5-HT?
-
A8: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, AA-5-HT increases the endogenous levels of anandamide. This enhanced anandamide can then act on cannabinoid receptors, particularly the CB1 receptor, leading to analgesic and anxiolytic effects.[1][8]
-
-
Q9: What is the role of TRPV1 antagonism in the action of AA-5-HT?
-
A9: The TRPV1 receptor is a non-selective cation channel involved in pain sensation. While anandamide can activate TRPV1 at high concentrations, potentially leading to pro-nociceptive effects, AA-5-HT acts as an antagonist at this receptor.[1][8] This blockage of TRPV1 contributes to the analgesic properties of AA-5-HT and may prevent the potential adverse effects of elevated anandamide levels at this receptor.
-
III. Data Presentation
Table 1: Solubility of this compound (AA-5-HT)
| Solvent | Solubility | Reference |
| DMF | >30 mg/ml | [5] |
| DMSO | >15 mg/ml | [5] |
| Ethanol | >30 mg/ml | [5] |
| PBS (pH 7.2) | >290 µg/ml | [5] |
Table 2: Example Characterization Data for Hydrophobic Drug-Loaded Nanoparticles (General Guidance)
Note: The following data are illustrative for typical hydrophobic drug-loaded PLGA nanoparticles and should be experimentally determined for your specific AA-5-HT formulation.
| Parameter | Typical Range |
| Particle Size (nm) | 100 - 300 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to -30 (for uncoated PLGA) |
| Encapsulation Efficiency (%) | 60 - 90% |
| Drug Loading (%) | 1 - 10% |
IV. Experimental Protocols
Protocol 1: Preparation of AA-5-HT Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound (AA-5-HT)
-
Phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, or a chloroform:methanol mixture)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid, cholesterol, and AA-5-HT in the organic solvent in a round-bottom flask. A common molar ratio is 2:1 for phospholipid:cholesterol. The drug-to-lipid ratio should be optimized (e.g., start at 1:20 w/w).
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature (Tc) of the lipid.
-
Apply a vacuum to evaporate the organic solvent, leaving a thin, dry lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to above the Tc of the lipid) to the flask.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles - LUVs), the MLV suspension can be subjected to sonication or extrusion.
-
Extrusion: Load the MLV suspension into an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to produce vesicles of a more uniform size.
-
-
Purification:
-
To remove unencapsulated AA-5-HT, the liposome suspension can be purified by dialysis against fresh buffer or by size exclusion chromatography.
-
Protocol 2: Quantification of AA-5-HT Encapsulation Efficiency by HPLC-UV
Materials:
-
AA-5-HT loaded nanoparticle/liposome suspension
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Determine Total Drug Content (D_total):
-
Take a known volume of the nanoparticle/liposome suspension.
-
Add a sufficient volume of an organic solvent (e.g., methanol or acetonitrile) to completely dissolve the nanocarriers.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the filtrate by a validated HPLC-UV method to determine the concentration of AA-5-HT.
-
-
Determine Free (Unencapsulated) Drug Content (D_free):
-
Take a known volume of the nanoparticle/liposome suspension.
-
Separate the nanoparticles/liposomes from the aqueous medium. This can be done by ultracentrifugation or by using a centrifugal filter unit with a molecular weight cut-off that retains the nanocarriers but allows the free drug to pass through.
-
Analyze the supernatant/filtrate by HPLC-UV to determine the concentration of free AA-5-HT.
-
-
Calculate Encapsulation Efficiency (EE%):
-
EE (%) = [(D_total - D_free) / D_total] x 100
-
V. Mandatory Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: AA-5-HT dual-action signaling pathway.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of polymeric nano drug delivery system using 3(2) full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of 5-HT1A and 5-HT7 receptors in Caco-2 cells and their role in the regulation of serotonin transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
N-arachidonoyl-serotonin stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of N-arachidonoyl-serotonin (AA-5-HT) to researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound (AA-5-HT)?
A1: For long-term stability, this compound should be stored at -80°C.[1] Under these conditions, it is reported to be stable for at least two years.[1] Lyophilized samples should be stored frozen at -80°C under a nitrogen atmosphere until analysis.[1]
Q2: How should I handle AA-5-HT for short-term use?
A2: For short-term use, if dissolved in an appropriate solvent, it is recommended to keep the solution on ice and protected from light. While specific data for AA-5-HT is limited, a related compound, N-arachidonoyl-l-serine, was found to be stable in ethanol at -20°C for at least two months. It is advisable to prepare fresh solutions for each experiment or, if necessary, store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents is AA-5-HT soluble?
A3: this compound is available as a solution in methyl acetate. It is also soluble in other organic solvents. The following table summarizes its solubility in various solvents.
| Solvent | Solubility |
| DMF | >30 mg/ml |
| DMSO | >15 mg/ml |
| Ethanol | >30 mg/ml |
| PBS (pH 7.2) | >290 µg/ml |
Q4: Is AA-5-HT stable in aqueous solutions?
A4: While soluble in PBS (pH 7.2), the long-term stability of AA-5-HT in aqueous solutions has not been extensively reported. Due to the presence of an amide bond, it may be susceptible to hydrolysis at extreme pH values. It is recommended to prepare aqueous solutions fresh before use.
Q5: What are the known degradation pathways for AA-5-HT?
A5: One identified degradation pathway for this compound is oxidation. The human cytochrome P450 2U1 enzyme can oxidize the indole ring of AA-5-HT at the C-2 position.[2] This oxidation has been shown to reduce the inhibitory activity of AA-5-HT on fatty acid amide hydrolase (FAAH).[2] Given its structure, which includes an amide linkage and a polyunsaturated fatty acid chain, AA-5-HT may also be susceptible to hydrolysis and oxidation through other mechanisms.
Q6: How stable is AA-5-HT in biological samples?
A6: Studies have indicated that lipid derivatives of serotonin, including AA-5-HT, are fairly stable in brain tissue extracts for up to 3 hours.[3] It has also been described as a "metabolically stable" inhibitor of FAAH.[1] However, the exact stability will depend on the specific biological matrix and the enzymes present.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of AA-5-HT in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Ensure the compound has been consistently stored at -80°C. Verify the age of the compound and that it is within the recommended shelf life. |
| Repeated freeze-thaw cycles | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Degradation in solution | Prepare fresh solutions before each experiment, especially for aqueous buffers. If using organic stock solutions, ensure the solvent is anhydrous and of high purity. |
| Oxidation of the compound | Protect solutions from light and air. Consider using deoxygenated solvents and storing aliquots under an inert gas like nitrogen or argon. |
| Interaction with experimental components | Evaluate if any components of your assay buffer or medium could be promoting degradation (e.g., extreme pH, presence of oxidizing agents). |
Problem: I am observing unexpected peaks in my chromatogram when analyzing AA-5-HT.
| Possible Cause | Troubleshooting Step |
| Presence of degradation products | This could indicate that the sample has degraded. Review the storage and handling procedures. The primary known degradation product is the C-2 oxidized form of the indole ring.[2] |
| Impurity in the original compound | Check the certificate of analysis for the purity of the compound. |
| Contamination | Ensure all glassware, solvents, and equipment are clean and free of contaminants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of AA-5-HT under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of AA-5-HT in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV/MS method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound
This protocol describes a general HPLC-UV/MS method for the analysis of AA-5-HT and its potential degradation products.
-
Instrumentation: HPLC with a diode array detector (DAD) and a mass spectrometer (MS).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start with a suitable percentage of B (e.g., 50%) and increase linearly to a higher percentage (e.g., 95%) over 20-30 minutes to ensure separation of the parent compound from any more or less polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: Monitor at the absorbance maxima of AA-5-HT (223 and 278 nm).
-
MS: Use electrospray ionization (ESI) in positive ion mode to monitor the parent ion of AA-5-HT (m/z 463.3) and potential degradation products.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Endogenous N-Arachidonoylserotonin by Human Cytochrome P450 2U1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-performance liquid chromatography method for the serotonin release assay is equivalent to the radioactive method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Off-Target Landscape of N-arachidonoyl-serotonin (AA-5-HT): A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for navigating the potential off-target effects of N-arachidonoyl-serotonin (AA-5-HT), a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to support your research and development endeavors.
Quantitative Data Summary
The following tables summarize the known quantitative data for the interaction of this compound with its primary off-targets.
| Target | Species | Assay Type | Value (IC₅₀) | Reference Compound |
| FAAH | Mouse Neuroblastoma | Enzyme Inhibition | 12 µM | - |
| TRPV1 | Rat | Antagonism | 37-40 nM | 100 nM Capsaicin |
| TRPV1 | Human | Antagonism | 37-40 nM | 100 nM Capsaicin |
Table 1: Inhibitory and Antagonistic Activity of this compound.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions of AA-5-HT, the following diagrams illustrate key signaling pathways and a general experimental workflow for assessing off-target effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Fluorometric FAAH Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of AA-5-HT on FAAH activity using a fluorometric substrate.
Materials:
-
Human recombinant FAAH or tissue homogenate containing FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (AA-5-HT) test compound
-
Known FAAH inhibitor (positive control, e.g., JZL195)
-
Solvent for compounds (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH in pre-chilled FAAH Assay Buffer. Keep on ice.
-
Prepare serial dilutions of AA-5-HT and the positive control inhibitor in the solvent.
-
Prepare the FAAH substrate solution in the appropriate solvent as per the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and solvent.
-
Control (100% activity) wells: Add FAAH enzyme solution and solvent.
-
Test wells: Add FAAH enzyme solution and the desired concentration of AA-5-HT.
-
Positive control wells: Add FAAH enzyme solution and the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of AA-5-HT compared to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the AA-5-HT concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: Intracellular Calcium Imaging for TRPV1 Antagonism
This protocol describes how to assess the antagonistic effect of AA-5-HT on TRPV1 channels using a cell-based calcium imaging assay.
Materials:
-
HEK-293 cells stably or transiently expressing human or rat TRPV1.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
TRPV1 agonist (e.g., Capsaicin).
-
This compound (AA-5-HT) test compound.
-
Known TRPV1 antagonist (positive control, e.g., Capsazepine).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader with a fluidics module or a fluorescence microscope with an imaging system.
Procedure:
-
Cell Preparation:
-
Seed the TRPV1-expressing HEK-293 cells into the 96-well plate and allow them to adhere and grow to a suitable confluency (typically 24-48 hours).
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and incubate the cells with the dye loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add different concentrations of AA-5-HT or the positive control antagonist to the respective wells.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the TRPV1 agonist (Capsaicin) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) from the baseline after agonist addition.
-
Normalize the response to the maximum response observed with the agonist alone (F/F₀).
-
Calculate the percentage of inhibition for each concentration of AA-5-HT.
-
Plot the percentage of inhibition against the logarithm of the AA-5-HT concentration and determine the IC₅₀ value.
-
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the investigation of AA-5-HT's off-target effects.
FAAH Inhibition Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Autofluorescence of the test compound.- Contamination of reagents or plate. | - Run a parallel assay without the FAAH enzyme to measure compound autofluorescence and subtract it from the results.- Use fresh, high-quality reagents and plates. |
| Low or no enzyme activity | - Inactive enzyme due to improper storage or handling.- Incorrect assay buffer pH. | - Ensure the FAAH enzyme is stored at -80°C and handled on ice.- Verify the pH of the assay buffer is optimal for FAAH activity (typically pH 7.4-9.0). |
| High variability between replicates | - Pipetting errors.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the contents of the wells after adding each reagent. |
| Precipitation of test compound | - Poor solubility of AA-5-HT in the assay buffer. | - Increase the final DMSO concentration (ensure it does not inhibit the enzyme).- Test a lower concentration range of the compound. |
TRPV1 Antagonism Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal-to-noise ratio | - Low expression of TRPV1 channels.- Inefficient dye loading. | - Use a cell line with higher TRPV1 expression or optimize transfection efficiency.- Optimize dye concentration and loading time/temperature. |
| High well-to-well variability | - Uneven cell seeding.- Inconsistent dye loading. | - Ensure a single-cell suspension before seeding and check for even distribution.- Ensure consistent dye loading across all wells. |
| Cell death or detachment | - Cytotoxicity of the test compound or agonist.- Excessive washing steps. | - Perform a cytotoxicity assay for AA-5-HT at the tested concentrations.- Reduce the number and vigor of washing steps. |
| Agonist response desensitizes too quickly | - High concentration of agonist.- Prolonged exposure to agonist. | - Use a lower concentration of capsaicin that still provides a robust signal.- Minimize the time between agonist addition and measurement. |
Frequently Asked Questions (FAQs)
-
Q1: What are the primary and secondary off-target effects of this compound (AA-5-HT)?
-
A1: The primary and most well-documented off-target effects of AA-5-HT are the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Secondary or less characterized effects may include indirect modulation of cannabinoid receptors (CB1) due to increased anandamide levels, potential weak inhibition of cyclooxygenase (COX) enzymes, and effects on dopamine release.[2][3][4]
-
-
Q2: How does the inhibition of FAAH by AA-5-HT indirectly affect other systems?
-
A2: By inhibiting FAAH, AA-5-HT prevents the breakdown of the endocannabinoid anandamide (AEA).[5] The resulting increase in AEA levels can lead to the activation of cannabinoid receptors, primarily CB1, which can have various physiological effects, including analgesia and psychoactive responses.
-
-
Q3: What should I consider when choosing a cell line for TRPV1 antagonism studies?
-
A3: It is crucial to use a cell line that endogenously expresses or has been engineered to express a high level of functional TRPV1 channels (e.g., HEK-293 or CHO cells). The species of the TRPV1 channel (human, rat, mouse) should be relevant to your research question. It is also important to confirm the functional response of the channel to a known agonist like capsaicin before screening test compounds.
-
-
Q4: Are there any known off-target effects of AA-5-HT on serotonin receptors?
-
A4: While the serotonin moiety in AA-5-HT suggests a potential for interaction with serotonin receptors, there is limited direct evidence and quantitative data available in the public domain to confirm significant binding or functional activity at various serotonin receptor subtypes. Researchers should consider including a panel of serotonin receptor binding or functional assays in their off-target screening to investigate this possibility.
-
-
Q5: What are the potential implications of AA-5-HT's effect on dopamine release?
-
A5: Studies have shown that AA-5-HT can inhibit dopamine release in certain brain regions.[2][6] This could have implications for its potential therapeutic effects on conditions involving dopaminergic signaling, such as anxiety and addiction. The exact mechanism of this inhibition is still under investigation but may be linked to its primary effects on the endocannabinoid and vanilloid systems.
-
References
- 1. abcam.cn [abcam.cn]
- 2. Arachidonoyl serotonin (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic effect of this compound, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Brain Penetration of N-Acyl Serotonins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor brain penetration of N-acyl serotonins.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the central nervous system (CNS) delivery of N-acyl serotonins.
Problem: Low Brain-to-Plasma Concentration Ratio (Kp) of my N-acyl Serotonin Analog
Possible Causes and Troubleshooting Steps:
-
Poor Physicochemical Properties: The inherent properties of your compound may limit its ability to cross the blood-brain barrier (BBB).
-
Active Efflux by Transporters: Your N-acyl serotonin may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump it out of the brain.
-
Solution 1: Conduct an in vitro MDCK-MDR1 permeability assay to determine if your compound is a P-gp substrate. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.
-
Solution 2: Co-administer a known P-gp inhibitor in your in vivo studies to see if the brain penetration of your compound improves.
-
-
Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the amount available to cross the BBB.
-
Solution: Perform metabolic stability assays using liver microsomes to assess the metabolic rate. If metabolism is high, consider structural modifications at the metabolic sites or the use of a prodrug strategy to protect the active molecule.
-
Problem: Inconsistent Results in Brain Penetration Studies
Possible Causes and Troubleshooting Steps:
-
Experimental Variability: In vivo studies can have inherent variability.
-
Solution: Ensure consistent experimental conditions, including animal strain, age, sex, and dosing regimen. Increase the number of animals per group to improve statistical power.
-
-
Inaccurate Quantification of Brain and Plasma Concentrations: Analytical methods may lack the required sensitivity or be prone to interference.
-
Solution: Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, accuracy, and precision in both plasma and brain homogenate matrices.
-
-
Issues with Brain Tissue Processing: Incomplete homogenization or extraction can lead to underestimation of brain concentrations.
-
Solution: Optimize your brain homogenization and drug extraction procedures. Ensure complete tissue disruption and efficient recovery of the analyte.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the brain penetration of N-acyl serotonins.
Q1: What is a good starting point for designing N-acyl serotonins with better brain penetration?
A good starting point is to consider the physicochemical properties of the molecule. Aim for a balanced lipophilicity (logP between 1 and 3), a molecular weight under 500 Da, and a low number of hydrogen bond donors and acceptors, in line with Lipinski's Rule of Five.[1][2][3]
Q2: How can I use a prodrug strategy to improve the brain delivery of my N-acyl serotonin?
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For CNS delivery, a prodrug can be designed to be more lipophilic to enhance BBB penetration and then be cleaved by enzymes present in the brain to release the active N-acyl serotonin. One strategy is to mask polar functional groups with lipophilic moieties that can be enzymatically cleaved.
Q3: What are the advantages of using nanoparticles for delivering N-acyl serotonins to the brain?
Nanoparticles can encapsulate N-acyl serotonins, protecting them from peripheral metabolism and degradation.[4] They can also be surface-modified with ligands that target specific receptors on the BBB, facilitating receptor-mediated transcytosis into the brain.[4] Intranasal delivery of nanoparticle formulations is another promising, non-invasive approach to bypass the BBB.
Q4: My N-acyl serotonin is a P-glycoprotein (P-gp) substrate. What are my options?
If your compound is a P-gp substrate, you have a few options:
-
Structural Modification: Modify the structure of your compound to reduce its affinity for P-gp.
-
Co-administration with a P-gp Inhibitor: This can increase the brain concentration of your compound but may lead to drug-drug interactions.
-
Nanoparticle Formulation: Encapsulating the drug in nanoparticles can sometimes shield it from P-gp recognition.
Q5: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it important?
Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady-state. It is considered the most accurate measure of a drug's ability to cross the BBB because only the unbound fraction of a drug is free to interact with its target. A Kp,uu value close to 1 suggests that the drug freely crosses the BBB by passive diffusion. A value less than 1 may indicate active efflux, while a value greater than 1 can suggest active influx.
Data Presentation
Table 1: Physicochemical Properties and Brain Penetration Potential of N-Acyl Serotonins
| Compound | Molecular Weight (Da) | clogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Brain Penetration Potential (Predicted) |
| N-acetylserotonin | 218.25 | 1.2 | 2 | 3 | Moderate |
| N-propanoylserotonin | 232.28 | 1.6 | 2 | 3 | Moderate-High |
| N-butanoylserotonin | 246.31 | 2.0 | 2 | 3 | High |
| HIOC | 329.38 | ~2.5 (estimated) | 2 | 4 | High (Experimentally Verified)[5] |
Note: This table provides predicted brain penetration potential based on physicochemical properties. Experimental verification is crucial.
Table 2: Interpreting In Vitro MDCK-MDR1 Permeability Assay Results
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp A-B) | > 5 x 10⁻⁶ cm/s | High Permeability |
| 1-5 x 10⁻⁶ cm/s | Moderate Permeability | |
| < 1 x 10⁻⁶ cm/s | Low Permeability | |
| Efflux Ratio (Papp B-A / Papp A-B) | > 2.0 | Potential P-gp Substrate |
| < 2.0 | Not a significant P-gp substrate | |
| % Recovery | > 70% | Good recovery, data is reliable |
| < 70% | Poor recovery, may indicate issues with solubility, binding, or cell toxicity |
Table 3: Interpreting In Vivo Brain Penetration Data
| Parameter | Value | Interpretation |
| Brain-to-Plasma Ratio (Kp) | > 1 | Compound readily crosses the BBB |
| 0.1 - 1 | Moderate BBB penetration | |
| < 0.1 | Poor BBB penetration | |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | ≈ 1 | Primarily passive diffusion across the BBB |
| < 1 | Suggests active efflux from the brain | |
| > 1 | Suggests active influx into the brain |
Experimental Protocols
Protocol 1: In Vivo Brain Penetration Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Compound Administration: Administer the N-acyl serotonin derivative intravenously (IV) or intraperitoneally (IP) at a predetermined dose.
-
Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes), collect blood samples via cardiac puncture into heparinized tubes. Immediately following blood collection, perfuse the animal transcardially with saline to remove blood from the brain vasculature.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Precipitate proteins from plasma and brain homogenate samples using a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: Analyze the supernatant from the processed samples by a validated LC-MS/MS method to determine the concentrations of the N-acyl serotonin in plasma and brain.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL). The area under the curve (AUC) for brain and plasma can also be calculated to determine the AUCbrain/AUCplasma ratio.
Protocol 2: In Vitro MDCK-MDR1 Permeability Assay
-
Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A high TEER value indicates a well-formed tight junction barrier.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Add the test N-acyl serotonin compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Add the test compound to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio by dividing Papp (B-A) by Papp (A-B).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low brain penetration of N-acyl serotonins.
References
Interpreting biphasic dose-response of N-arachidonoyl-serotonin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-arachidonoyl-serotonin (AA-5-HT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AA-5-HT)?
This compound (AA-5-HT) is an endogenous lipid signaling molecule first identified as an inhibitor of fatty acid amide hydrolase (FAAH).[1] It also functions as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] This dual functionality makes it a compound of significant interest for therapeutic applications, particularly in analgesia and the modulation of anxiety and fear.[3][4][5]
Q2: What is the proposed mechanism behind the biphasic dose-response of AA-5-HT?
A true biphasic or hormetic dose-response of AA-5-HT has not been explicitly defined in the literature. However, its complex pharmacological profile suggests that it can produce dose-dependent, and sometimes opposing, effects. This can be interpreted as a biphasic-like response. The proposed mechanism is rooted in its dual action on FAAH and TRPV1 receptors, which indirectly modulates the endocannabinoid system.
At low concentrations , AA-5-HT primarily inhibits FAAH. This enzyme is responsible for the degradation of the endocannabinoid anandamide (AEA). FAAH inhibition leads to an increase in endogenous AEA levels. Elevated AEA at these concentrations preferentially activates cannabinoid receptor 1 (CB1), which is often associated with analgesic and anxiolytic effects.[6][7]
At high concentrations , two phenomena may occur. First, the significantly elevated levels of AEA may begin to activate TRPV1 receptors, which can counteract the anxiolytic effects of CB1 activation and in some contexts, be pro-nociceptive.[8][9][10] Second, at these higher concentrations, the direct antagonist effect of AA-5-HT on TRPV1 channels becomes more pronounced, blocking the effects of other TRPV1 agonists.[2][3]
Therefore, the overall observed effect of AA-5-HT at a given dose is the net result of FAAH inhibition (leading to indirect CB1 and TRPV1 activation by AEA) and direct TRPV1 antagonism. This complex interplay can lead to a non-linear, biphasic-like dose-response relationship.
Q3: What are the known IC50 values for AA-5-HT?
The half-maximal inhibitory concentration (IC50) values for AA-5-HT can vary depending on the experimental conditions.
| Target | Reported IC50 Range | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | 1 - 12 µM | --INVALID-LINK-- |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | 37 - 100 nM | --INVALID-LINK-- |
Q4: What are some key in vivo effects of AA-5-HT?
AA-5-HT has demonstrated significant effects in various animal models:
| Effect | Species | Doses Tested | Outcome | Reference |
| Analgesia (Formalin Test) | Rat, Mouse | 1 - 5 mg/kg | Reduced nociceptive behavior | --INVALID-LINK-- |
| Anxiety-like Behavior (Elevated Plus Maze) | Mouse | 0.1 - 1 mg/kg | Anxiolytic effects | --INVALID-LINK-- |
| Fear Memory Retrieval | Mouse | 0.1 - 1 mg/kg | Inhibition of contextual fear memory | --INVALID-LINK-- |
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Poor Solubility of AA-5-HT | AA-5-HT is a lipid and has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in aqueous buffer. A final DMSO concentration of <0.1% is recommended for most cell-based assays to avoid solvent-induced artifacts. Consider using a carrier protein like bovine serum albumin (BSA) in your assay buffer to improve solubility and prevent non-specific binding. |
| Compound Instability | AA-5-HT can be susceptible to degradation. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect solutions from light and heat. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and signaling. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to rule out cytotoxicity. |
| Off-Target Effects | At high concentrations, AA-5-HT may have off-target effects. Include appropriate controls, such as cells not expressing the target receptor or using specific antagonists for CB1 and TRPV1 to confirm the specificity of the observed effects. |
Issue 2: High Variability in Animal Behavior Studies
| Potential Cause | Troubleshooting Step |
| Route of Administration and Pharmacokinetics | The route of administration (e.g., intraperitoneal, intravenous, intracerebral) will significantly impact the bioavailability and time course of action. Conduct pilot studies to determine the optimal dose and time point for your specific behavioral paradigm. |
| Vehicle Effects | The vehicle used to dissolve AA-5-HT (e.g., DMSO, ethanol, Tween 80) can have its own behavioral effects. Always include a vehicle-treated control group and ensure the vehicle composition is consistent across all experimental groups. |
| Animal Stress | Stress can significantly impact the endocannabinoid system and behavioral outcomes. Acclimate animals to the experimental room and handling procedures. Perform behavioral testing during the appropriate light/dark cycle phase. |
| Baseline Anxiety Levels | The baseline anxiety state of the animals can influence their response to AA-5-HT.[5][11] Consider using strains with known differences in anxiety-like behavior to investigate this interaction. |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the inhibitory activity of AA-5-HT on FAAH using a commercially available kit.
Materials:
-
FAAH Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)
-
Recombinant FAAH enzyme
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
AA-5-HT and control inhibitors
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
96-well black plates
-
Fluorescence plate reader (Ex: 340-360 nm, Em: 450-465 nm)
Procedure:
-
Reagent Preparation: Prepare assay buffer and dilutions of FAAH enzyme, substrate, and test compounds (including AA-5-HT) as per the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
100% Activity Wells: Assay buffer, FAAH enzyme, and vehicle (e.g., DMSO).
-
Inhibitor Wells: Assay buffer, FAAH enzyme, and various concentrations of AA-5-HT.
-
Background Wells: Assay buffer and vehicle (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of AA-5-HT and calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro TRPV1 Antagonist Assay (Calcium Flux)
This protocol outlines a general method for assessing the antagonist activity of AA-5-HT at TRPV1 receptors using a calcium flux assay in a cell line overexpressing TRPV1 (e.g., HEK293-TRPV1).
Materials:
-
HEK293 cells stably expressing human or rat TRPV1
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
TRPV1 agonist (e.g., capsaicin)
-
AA-5-HT and control antagonists
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Plating: Seed the HEK293-TRPV1 cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add various concentrations of AA-5-HT or a control antagonist to the wells and incubate for 10-20 minutes at room temperature.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Agonist Injection and Measurement: Inject a pre-determined EC80-EC90 concentration of the TRPV1 agonist (e.g., capsaicin) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the percent inhibition of the agonist-induced response by AA-5-HT at each concentration and calculate the IC50 value.
Visualizations
Caption: Proposed signaling pathway for the biphasic dose-response of AA-5-HT.
Caption: General experimental workflow for investigating AA-5-HT.
Caption: A decision tree for troubleshooting unexpected results in AA-5-HT experiments.
References
- 1. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 2. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic effect of this compound, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonoyl serotonin (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anandamide Modulates Panic | Project CBD [projectcbd.org]
- 9. Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Arachidonoyl Serotonin (AA-5-HT) Modulates Exploratory Anxiety-Related" by Timothy Glenn Freels [digitalcommons.memphis.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of N-arachidonoyl-serotonin and Anandamide at CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-arachidonoyl-serotonin (AA-5-HT) and the endogenous cannabinoid anandamide (AEA) at the cannabinoid type 1 (CB1) receptor. While both compounds influence the endocannabinoid system, their mechanisms of action and direct receptor interactions differ significantly. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved.
Executive Summary
Anandamide is a well-characterized partial agonist of the CB1 receptor, directly binding to and activating the receptor to initiate downstream signaling cascades. In contrast, this compound's effects on the CB1 receptor are primarily indirect. It functions as a potent inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide. By inhibiting FAAH, AA-5-HT elevates the endogenous levels of anandamide, thereby enhancing CB1 receptor signaling.[1][2][3] This guide will present the available quantitative data for anandamide's direct interaction with the CB1 receptor and discuss the mechanism-based efficacy of AA-5-HT.
Quantitative Efficacy at CB1 Receptors
| Compound | Parameter | Value (nM) | Assay Type | Cell Line/Tissue | Reference |
| Anandamide | Ki | 70 | Radioligand Binding | Not Specified | [4] |
| Ki | 89 | Radioligand Binding | Not Specified | ||
| Ki | 239.2 | Meta-analysis | Human | [5] | |
| EC50 | 1320 | cAMP Assay | CHO-K1 | ||
| EC50 | ~700 | Ca2+ Mobilization | N18TG2 | [6] |
Note: The variability in reported values can be attributed to differences in experimental conditions, including the specific assay used, the cell line or tissue preparation, and the radioligand employed.
Signaling Pathways
Activation of the CB1 receptor by anandamide initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate ion channels, such as inhibiting calcium channels and activating potassium channels. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway. The primary effect of this compound is to increase the concentration of anandamide available to activate these pathways.
This compound's mechanism of action focuses on increasing the availability of anandamide to bind to the CB1 receptor.
Experimental Protocols
The following are generalized protocols for key assays used to determine the efficacy of ligands at the CB1 receptor.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor.[7]
-
Incubation: A constant concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., anandamide) are incubated with the membrane preparation in a suitable buffer.[7][8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[7]
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the CB1 receptor and is used to determine the potency (EC50) and efficacy (Emax) of an agonist.
-
Membrane Preparation: Similar to the binding assay, membranes expressing the CB1 receptor are prepared.[9]
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test agonist (e.g., anandamide).
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.[9]
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined from the dose-response curve.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity upon CB1 receptor activation.
-
Cell Culture: Whole cells expressing the CB1 receptor are used.
-
Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist (e.g., anandamide).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[10][11]
-
Data Analysis: The concentration of the agonist that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production (IC50, which corresponds to the EC50 for an agonist) is determined.
Conclusion
Anandamide is a direct partial agonist of the CB1 receptor with measurable binding affinity and functional potency. In contrast, this compound's primary role in modulating the endocannabinoid system is through the inhibition of FAAH, which leads to an indirect enhancement of CB1 receptor activity by increasing the bioavailability of anandamide. This distinction is crucial for researchers and drug development professionals when designing experiments and interpreting data related to these two compounds. While AA-5-HT does not directly activate the CB1 receptor, its ability to potentiate endogenous anandamide signaling makes it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system. Future research could focus on whether AA-5-HT has any direct, albeit low-affinity, interactions with the CB1 receptor or its allosteric sites.
References
- 1. Anticonvulsant effects of this compound, a dual fatty acid amide hydrolase enzyme and transient receptor potential vanilloid type-1 (TRPV1) channel blocker, on experimental seizures: the roles of cannabinoid CB1 receptors and TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Comparative Analysis of N-arachidonoyl-serotonin and Selective FAAH Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of endocannabinoid system modulators is paramount. This guide provides a detailed comparison of N-arachidonoyl-serotonin (AA-5-HT), a dual-action compound, and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in endocannabinoid degradation.
This compound (AA-5-HT) is an endogenous signaling molecule that uniquely combines inhibition of FAAH with antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This dual pharmacology distinguishes it from selective FAAH inhibitors, which are designed to specifically block the activity of FAAH, thereby increasing the levels of endogenous cannabinoids like anandamide.[3] The therapeutic potential of both approaches is significant, with implications for pain, inflammation, anxiety, and neurodegenerative disorders.[4][5]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro potency of AA-5-HT and several selective FAAH inhibitors against their primary targets. This quantitative data is essential for comparing the efficacy and selectivity of these compounds.
Table 1: this compound (AA-5-HT) Inhibitory Activity
| Target | Species | IC50 | Reference |
| FAAH | Mouse (Neuroblastoma cells) | 12 µM | [6] |
| FAAH | Rat (Basophilic leukemia cells) | 5.6 µM | [6] |
| TRPV1 | Human (recombinant) | 37-40 nM | [7] |
| TRPV1 | Rat (recombinant) | 40 nM | [7] |
Table 2: Selective FAAH Inhibitors - Inhibitory Activity
| Inhibitor | Target | Species | IC50 / Ki | Reference |
| URB597 | FAAH | Rat (brain membranes) | 5 nM (IC50) | [8] |
| URB597 | FAAH | Human (liver microsomes) | 3 nM (IC50) | [8] |
| URB597 | FAAH | - | 2.0 µM (Ki) | [9] |
| PF-3845 | FAAH | - | 0.23 µM (Ki) | [9] |
| PF-04457845 | FAAH | Human | 7.2 nM (IC50) | [1] |
| PF-04457845 | FAAH | Rat | 7.4 nM (IC50) | [1] |
| JNJ-42165279 | FAAH | Human | 70 nM (IC50) | [8][10] |
| JNJ-42165279 | FAAH | Rat | 313 nM (IC50) | [11] |
| BIA 10-2474 | FAAH | Human (HEK293T cells) | 0.05-0.07 µM (IC50) | [12] |
| BIA 10-2474 | FAAH | Rat (brain) | 1.1-1.7 µM (IC50) | [13] |
Signaling Pathways
The inhibition of FAAH by both AA-5-HT and selective inhibitors leads to an accumulation of anandamide (AEA), a key endocannabinoid. AEA then acts on various receptors to produce its physiological effects. The signaling cascade is depicted below.
AA-5-HT also directly antagonizes the TRPV1 receptor, a non-selective cation channel involved in pain sensation. This dual action may offer a broader spectrum of therapeutic effects compared to selective FAAH inhibitors.
Off-Target Effects and Selectivity
A critical aspect of drug development is understanding a compound's selectivity and potential off-target effects.
This compound (AA-5-HT):
-
TRPV1 Antagonism: As mentioned, this is a key feature of AA-5-HT's pharmacological profile.
-
Cannabinoid Receptors: AA-5-HT exhibits very weak ligand activity at CB1 receptors and is not considered cannabimimetic.[6]
-
Other Enzymes: It does not inhibit cytosolic phospholipase A2 (cPLA2).[14]
-
Neurotransmitter Modulation: Studies have shown that AA-5-HT can influence the release of neurotransmitters such as dopamine and serotonin.[15][16]
Selective FAAH Inhibitors:
-
URB597: While highly selective for FAAH in the nervous system, it has been shown to inactivate other serine hydrolases in peripheral tissues.[1]
-
PF-3845: Demonstrates high selectivity for FAAH with negligible activity against FAAH-2.[1]
-
PF-04457845: Exhibits exquisite selectivity for FAAH relative to other serine hydrolases.[1]
-
BIA 10-2474: This compound was withdrawn from clinical trials due to severe neurotoxicity. Subsequent studies revealed that it inhibits several other lipases, which was not observed with the highly selective and clinically tested PF-04457845.[12][17] This highlights the critical importance of thorough off-target screening.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
FAAH Activity Assay (Fluorometric Method)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Experimental Workflow:
Protocol:
-
Enzyme Source: Prepare a homogenate from a tissue expressing FAAH (e.g., rat brain) in an appropriate buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[18]
-
Substrate: Use a fluorogenic FAAH substrate such as AMC arachidonoyl amide.[18]
-
Inhibitors: Prepare stock solutions of the test compounds (AA-5-HT or selective FAAH inhibitors) in a suitable solvent like DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme preparation.
-
Add various concentrations of the test inhibitor or vehicle control.
-
Pre-incubate for a defined period at 37°C.
-
Initiate the reaction by adding the FAAH substrate.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).[18]
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
TRPV1 Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the TRPV1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human or rat TRPV1 receptor (e.g., HEK293 cells).
-
Radioligand: Use a high-affinity TRPV1 radioligand, such as [3H]resiniferatoxin ([3H]RTX).
-
Assay Procedure:
-
In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., AA-5-HT).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Calculate the percent displacement of the radioligand and determine the Ki or IC50 value by fitting the data to a competition binding curve.
Conclusion
Both this compound and selective FAAH inhibitors offer promising avenues for therapeutic intervention by modulating the endocannabinoid system. AA-5-HT presents a unique polypharmacological profile by targeting both FAAH and TRPV1, which could be advantageous for treating complex conditions like chronic pain where multiple pathways are involved. Selective FAAH inhibitors, on the other hand, provide a more targeted approach, aiming to enhance endogenous cannabinoid signaling with potentially fewer off-target effects. The choice between these strategies will depend on the specific therapeutic indication and the desired pharmacological outcome. The tragic outcome of the BIA 10-2474 clinical trial underscores the absolute necessity for rigorous preclinical evaluation of selectivity and off-target activities for any new chemical entity targeting the endocannabinoid system. Continued research and careful clinical development are essential to fully realize the therapeutic potential of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNJ-42165279 | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Role of this compound (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 17. repub.eur.nl [repub.eur.nl]
- 18. researchgate.net [researchgate.net]
A Comparative Guide: N-arachidonoyl-serotonin vs. Capsazepine as TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of N-arachidonoyl-serotonin (AA-5-HT) and capsazepine, two prominent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 ion channel is a critical target in pain and inflammation research, and understanding the nuances of its antagonists is paramount for developing novel therapeutics.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel primarily expressed in sensory neurons. It functions as a polymodal sensor, activated by a variety of stimuli including heat (>43°C), protons (acidic pH), and endogenous and exogenous ligands, most notably capsaicin, the pungent compound in chili peppers.[1][2][3] Activation of TRPV1 leads to a sensation of burning pain, making its antagonism a key strategy for analgesic drug development.[3]
This guide focuses on two TRPV1 antagonists:
-
This compound (AA-5-HT): An endogenous compound with a dual mechanism of action. It not only acts as a direct antagonist of TRPV1 but also inhibits the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4][5] This dual activity contributes to its analgesic effects.[4][5]
-
Capsazepine: A synthetic and one of the first selective, competitive antagonists of the TRPV1 receptor.[3][6] It is a structural analog of capsaicin and is widely used as a research tool to study TRPV1 function.[6][7]
Quantitative Comparison of Antagonist Potency
The inhibitory potency of this compound and capsazepine against the TRPV1 receptor has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Receptor | Agonist (Concentration) | IC50 (nM) | Cell Line | Reference |
| This compound | Human TRPV1 | Capsaicin (100 nM) | 37 | HEK-293 | [4] |
| Rat TRPV1 | Capsaicin (100 nM) | 40 | HEK-293 | [4] | |
| Capsazepine | Human TRPV1 | Capsaicin (100 nM) | 105 | HEK-293 | [4] |
| Rat TRPV1 | Capsaicin (100 nM) | 74 | HEK-293 | [4] | |
| TRPV1 | Capsaicin | 562 | - | [7][8][9] | |
| Rat TRPV1 | Capsaicin | 887 | CHO | [8] |
Mechanism of Action
This compound (AA-5-HT)
This compound exhibits a unique, dual mechanism of action that contributes to its analgesic properties.
-
Direct TRPV1 Antagonism: AA-5-HT directly binds to the TRPV1 receptor, competitively inhibiting its activation by agonists like capsaicin.[4][5]
-
FAAH Inhibition: AA-5-HT is also an inhibitor of fatty acid amide hydrolase (FAAH).[4][5] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, AA-5-HT increases the endogenous levels of AEA.[4][5] AEA is known to act on cannabinoid receptors (CB1 and CB2) and can also modulate TRPV1 activity.[4] The analgesic effects of AA-5-HT are partly attributed to this indirect activation of CB1 receptors.[4][5]
Capsazepine
Capsazepine is a synthetic, competitive antagonist of the TRPV1 receptor.[6] It acts by binding to the same site as capsaicin, thereby preventing the channel's activation.[6] While it is a widely used tool for studying TRPV1, it is important to note that capsazepine is not entirely selective. It has been shown to interact with other targets, including nicotinic acetylcholine receptors and voltage-gated calcium channels, which can contribute to off-target effects.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of TRPV1 modulation by this compound and capsazepine, and a typical experimental workflow for assessing their antagonist activity.
Experimental Protocols
In Vitro TRPV1 Antagonist Activity Assay
Objective: To determine the in vitro potency of this compound and capsazepine in antagonizing the capsaicin-induced activation of human and rat TRPV1 receptors.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably overexpressing either human or rat recombinant TRPV1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Capsaicin solution (agonist).
-
This compound and Capsazepine solutions (antagonists) at various concentrations.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: HEK-293 cells expressing the TRPV1 receptor are cultured in appropriate medium until they reach a suitable confluency for the assay.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are washed with assay buffer. A solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer is then added to each well. The plate is incubated for approximately 45-60 minutes at 37°C to allow for dye loading.
-
Dye De-esterification: The dye solution is removed, and the cells are washed again with assay buffer. Fresh assay buffer is added, and the plate is incubated for another 30 minutes to allow for complete de-esterification of the dye within the cells.
-
Antagonist Pre-incubation: The assay buffer is replaced with solutions containing varying concentrations of the test antagonist (this compound or capsazepine). The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. The baseline fluorescence is recorded. A solution of the TRPV1 agonist (e.g., 100 nM capsaicin) is then added to each well, and the change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is calculated for each antagonist concentration. The data is then plotted as the percentage of inhibition versus the log of the antagonist concentration. A non-linear regression analysis is performed to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
Conclusion
Both this compound and capsazepine are effective antagonists of the TRPV1 receptor. This compound demonstrates higher potency in vitro against both human and rat TRPV1 compared to capsazepine under the tested conditions.[4] Furthermore, the dual action of this compound as a FAAH inhibitor presents a multi-target approach to analgesia, potentially offering a broader therapeutic window.[4][5]
Capsazepine, while a valuable research tool, exhibits lower potency and known off-target effects.[4][6] For drug development professionals, the dual-action profile of this compound may represent a more promising avenue for the development of novel analgesics. However, the potential for off-target effects and the in vivo efficacy and safety of both compounds require further extensive investigation. This guide serves as a foundational comparison to inform further research and development in the field of TRPV1-targeted therapeutics.
References
- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
N-Arachidonoyl-Serotonin: A Comparative Analysis of Serotonin Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule recognized for its dual role as an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] While its chemical structure contains a serotonin moiety, its interaction with serotonin (5-HT) receptors is not its primary mechanism of action. This guide provides a comparative analysis of AA-5-HT's known activities with its apparent lack of significant cross-reactivity at major serotonin receptor subtypes, supported by the standard experimental protocols used to determine such interactions.
Comparative Analysis of Receptor Activity
Current research indicates that this compound's primary pharmacological effects are mediated through its interaction with FAAH and TRPV1 receptors, rather than direct binding to and modulation of serotonin receptors. One study notes that AA-5-HT is "essentially devoid of cannabimimetic activity," and it has been reported that it does not activate dopamine or 5-HT receptors. While comprehensive screening data across all 5-HT receptor subtypes is limited in the public domain, the existing literature points towards minimal to no significant cross-reactivity.
For comparative purposes, the table below summarizes the known inhibitory/antagonistic activities of AA-5-HT at its primary targets. The subsequent sections detail the standard experimental methodologies that would be employed to definitively quantify its interaction with serotonin receptors.
| Target Molecule | Ligand | Known Activity (IC50/Ki) | Receptor/Enzyme Class |
| Fatty Acid Amide Hydrolase (FAAH) | This compound | IC50: ~12 µM | Hydrolase Enzyme |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | This compound | IC50: 37-40 nM | Ligand-gated Ion Channel |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT3) | This compound | No significant binding or functional activity reported in major studies. | G-protein Coupled Receptors (GPCRs) & Ligand-gated Ion Channel |
Experimental Protocols
To definitively assess the cross-reactivity of this compound with serotonin receptors, standardized in vitro assays are employed. These include radioligand binding assays to determine binding affinity and functional assays to measure the compound's effect on receptor signaling.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT3).
-
Radioligand specific for the 5-HT receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Granisetron for 5-HT3).
-
This compound (test compound).
-
Non-specific binding control (a high concentration of a non-labeled, high-affinity ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a saturating concentration of a non-labeled ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
For Gq-coupled 5-HT receptors, such as the 5-HT2A receptor, activation leads to an increase in intracellular calcium levels. A calcium mobilization assay can determine if a test compound acts as an agonist or antagonist at these receptors.
Objective: To determine if this compound elicits or inhibits calcium mobilization through Gq-coupled 5-HT receptors.
Materials:
-
A cell line stably expressing the Gq-coupled 5-HT receptor of interest (e.g., HEK293 cells expressing 5-HT2A).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (test compound).
-
A known agonist for the receptor (e.g., Serotonin).
-
A known antagonist for the receptor (for control purposes).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cells are seeded in a 96-well plate and grown to confluency.
-
The cells are loaded with the calcium-sensitive fluorescent dye.
-
To test for agonist activity, varying concentrations of this compound are added to the cells, and the fluorescence intensity is measured over time. An increase in fluorescence indicates calcium mobilization.
-
To test for antagonist activity, cells are pre-incubated with varying concentrations of this compound before the addition of a known agonist. A decrease in the agonist-induced fluorescence signal indicates antagonism.
-
The data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways of Major Serotonin Receptor Families
Understanding the signaling pathways of different 5-HT receptor families provides context for why cross-reactivity (or lack thereof) is a critical determinant of a compound's pharmacological profile.
5-HT1 Receptor Family (Gi/o-coupled)
Members of the 5-HT1 family, such as the 5-HT1A receptor, are coupled to inhibitory Gi/o proteins.[3] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to hyperpolarization of the neuron, reducing its excitability.
5-HT2 Receptor Family (Gq-coupled)
The 5-HT2 family, including the 5-HT2A receptor, is coupled to Gq proteins.[4] Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of downstream cellular effects.[4]
5-HT3 Receptor (Ligand-gated Ion Channel)
Unlike the other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations (primarily Na+ and K+), which leads to depolarization of the neuronal membrane and an excitatory response.
References
- 1. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating N-arachidonoyl-serotonin's Dual Action: A Comparative Analysis in FAAH Deficient Mice
A comprehensive guide for researchers exploring the therapeutic potential of N-arachidonoyl-serotonin (AA-5-HT), this document provides a comparative analysis of its effects in wild-type versus Fatty Acid Amide Hydrolase (FAAH) knockout mice. This guide synthesizes experimental data to delineate the compound's dual mechanism of action as both a FAAH inhibitor and a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist.
This compound (AA-5-HT) has emerged as a promising therapeutic agent due to its unique pharmacological profile. It simultaneously inhibits Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), and antagonizes the TRPV1 receptor, a key player in pain signaling.[1][2] This dual action suggests a multifaceted approach to analgesia and potentially other neurological conditions.[1][3][4] Understanding the contribution of each of these targets is crucial for its clinical development. FAAH knockout mice provide an invaluable tool for dissecting these mechanisms, as the genetic ablation of FAAH allows for the specific investigation of AA-5-HT's effects mediated through non-FAAH targets, primarily TRPV1.
Comparative Effects of AA-5-HT in Wild-Type vs. FAAH Knockout Mice
The following table summarizes the expected and observed effects of AA-5-HT administration in wild-type mice compared to the anticipated outcomes in FAAH knockout mice, based on the compound's known mechanisms and the phenotype of FAAH deficient animals. In FAAH knockout mice, the effects of AA-5-HT would be primarily driven by its TRPV1 antagonism, as its role as a FAAH inhibitor is rendered redundant.
| Parameter | Effect of AA-5-HT in Wild-Type Mice | Phenotype of FAAH Knockout Mice (without AA-5-HT) | Predicted Effect of AA-5-HT in FAAH Knockout Mice | Primary Mediator of AA-5-HT Effect in FAAH KO Mice |
| Anandamide (AEA) Levels | Increased brain and peripheral AEA levels due to FAAH inhibition.[1] | Constitutively elevated brain AEA levels (approximately 15-fold higher than wild-type).[3] | No significant further increase in AEA levels. | N/A (FAAH is absent) |
| Analgesia (Acute Pain) | Strong analgesic activity in models of acute pain (e.g., formalin test).[1] | Baseline hypoalgesia (reduced pain sensitivity) in some models. | Potentiation of baseline hypoalgesia or strong analgesia, particularly in pain models involving TRPV1 activation. | TRPV1 Antagonism |
| Analgesia (Chronic Pain) | Effective in reducing chronic inflammatory and neuropathic pain.[1] | Reduced development of inflammatory and neuropathic hyperalgesia. | Significant reduction in chronic pain, likely exceeding the effects of FAAH deletion alone. | TRPV1 Antagonism |
| Anxiety-like Behavior | Anxiolytic-like effects observed in behavioral models (e.g., elevated plus maze).[4] | Reduced anxiety-like behavior.[5] | Enhanced anxiolytic-like effects. | TRPV1 Antagonism |
| Depressive-like Behavior | Antidepressant-like effects in models such as the forced swim test.[3] | Antidepressant-like phenotype.[3] | Potentially enhanced antidepressant-like effects. | TRPV1 Antagonism |
| Gastrointestinal Motility | Decreased intestinal motility.[6] | Variable effects on GI motility reported in different studies.[6] | Decreased intestinal motility, mediated by non-FAAH mechanisms. | TRPV1 Antagonism |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental logic, the following diagrams are provided.
Caption: Signaling pathways of AA-5-HT in Wild-Type vs. FAAH KO mice.
Caption: Proposed experimental workflow for validating AA-5-HT effects.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are outlined below.
Formalin-Induced Nociception (Acute Inflammatory Pain)
This protocol is adapted from studies investigating the analgesic properties of FAAH inhibitors and TRPV1 antagonists.[1]
-
Animals: Adult male C57BL/6J mice (for wild-type group) and FAAH knockout mice on a C57BL/6J background are used.
-
Acclimation: Mice are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration:
-
This compound (AA-5-HT) is dissolved in a vehicle solution (e.g., 10% DMSO in 0.9% NaCl).
-
Mice receive an intraperitoneal (i.p.) injection of either vehicle or AA-5-HT (e.g., 5 mg/kg) 15 minutes prior to formalin injection.
-
-
Induction of Nociception:
-
25 µl of a 1.2% formalin solution is injected subcutaneously (s.c.) into the plantar surface of the right hind paw.
-
-
Behavioral Observation:
-
Immediately after formalin injection, mice are placed in a clear observation chamber.
-
The cumulative time spent licking, biting, or flinching the injected paw is recorded in 5-minute intervals for a total of 60 minutes.
-
The early phase (0-10 minutes) and the late phase (10-60 minutes) of the nociceptive response are analyzed separately.
-
-
Data Analysis: The total time of nociceptive behaviors in each phase is compared between treatment groups (Vehicle vs. AA-5-HT) and genotypes (Wild-Type vs. FAAH KO) using appropriate statistical tests (e.g., two-way ANOVA).
Elevated Plus Maze (Anxiety-Like Behavior)
This protocol is based on standard methods for assessing anxiolytic drug effects.[4]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals and Acclimation: As described for the formalin test.
-
Drug Administration: Vehicle or AA-5-HT is administered i.p. 30 minutes before the test.
-
Testing Procedure:
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for 5 minutes.
-
The number of entries into and the time spent in the open and closed arms are recorded.
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. An increase in these parameters is indicative of an anxiolytic-like effect. Data are analyzed using appropriate statistical methods.
Forced Swim Test (Depressive-Like Behavior)
This widely used test for screening antidepressant-like activity is adapted from previous studies.[3]
-
Apparatus: A transparent glass cylinder filled with water (23-25°C).
-
Animals and Drug Administration: As described in the previous protocols.
-
Testing Procedure:
-
Mice are placed individually into the cylinder for a 6-minute session.
-
The duration of immobility during the last 4 minutes of the session is recorded. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
-
Data Analysis: The total duration of immobility is compared between the different experimental groups. A significant reduction in immobility time suggests an antidepressant-like effect.
By employing these experimental paradigms, researchers can effectively dissect the contribution of TRPV1 antagonism to the overall pharmacological profile of this compound, paving the way for a more nuanced understanding of its therapeutic potential. The use of FAAH knockout mice is critical in this endeavor, providing a clean background to study the non-FAAH-mediated effects of this promising dual-action compound.
References
- 1. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analgesic effect of this compound, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of the endovanilloid receptor, TRPV1, and of the endocannabinoid enzyme, FAAH, within the nucleus accumbens shell elicits anxiolytic-like effects in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-arachidonoyl-serotonin and 2-AG Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways of two key endocannabinoid system modulators: N-arachidonoyl-serotonin (AA-5-HT) and 2-arachidonoylglycerol (2-AG). The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping mechanisms of action.
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. At the heart of the ECS are its endogenous ligands, enzymes responsible for their synthesis and degradation, and cannabinoid receptors. Among the multitude of endocannabinoids, 2-arachidonoylglycerol (2-AG) is the most abundant in the central nervous system. This compound (AA-5-HT), a more recently characterized compound, modulates the ECS through a distinct mechanism. This guide will delve into a comparative analysis of their signaling pathways, receptor interactions, and the experimental methodologies used to elucidate their functions.
Quantitative Comparison of Receptor Interactions
The following tables summarize the quantitative data on the binding affinities and functional activities of 2-AG and AA-5-HT at their primary receptor targets.
Table 1: Receptor Binding Affinities (Kᵢ)
| Ligand | Receptor | Kᵢ (nM) |
| 2-Arachidonoylglycerol (2-AG) | CB1 | 472[1][2] |
| CB2 | 1400[1][2] | |
| This compound (AA-5-HT) | CB1 | Not Applicable¹ |
| CB2 | Not Applicable¹ |
¹this compound's primary interaction with the endocannabinoid system is not through direct binding to CB1 or CB2 receptors, but rather through the inhibition of the FAAH enzyme, which indirectly increases the levels of other endocannabinoids like anandamide that do act on these receptors.
Table 2: Receptor Functional Activity (EC₅₀/IC₅₀)
| Ligand | Receptor | Assay Type | Value (nM) | Effect |
| 2-Arachidonoylglycerol (2-AG) | CB1 | G-protein activation | EC₅₀: 519[1][2] | Full Agonist |
| CB2 | G-protein activation | EC₅₀: 618[1][2] | Full Agonist | |
| This compound (AA-5-HT) | TRPV1 | Inhibition of capsaicin-induced response | IC₅₀: 37-40[3] | Antagonist |
Signaling Pathways
The signaling pathways of 2-AG and AA-5-HT are fundamentally different, leading to distinct physiological outcomes.
2-Arachidonoylglycerol (2-AG) Signaling
2-AG is a primary endocannabinoid that acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[4] Its synthesis is typically initiated by the activation of Gq-coupled receptors, leading to the hydrolysis of membrane phospholipids.
This compound (AA-5-HT) Signaling
AA-5-HT exhibits a dual mechanism of action. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide (AEA).[3] By inhibiting FAAH, AA-5-HT elevates the synaptic levels of AEA, which then acts on CB1 receptors. Additionally, AA-5-HT is a direct antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of 2-AG and AA-5-HT.
Radioligand Binding Assay (for Kᵢ Determination)
This assay is used to determine the binding affinity of a ligand for a receptor.
-
Membrane Preparation :
-
Cells or tissues expressing the receptor of interest (e.g., CB1 or CB2) are homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
-
Binding Reaction :
-
A constant concentration of a radiolabeled ligand (e.g., [³H]CP55,940 for cannabinoid receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., 2-AG) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Separation and Detection :
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.
-
The filters are washed to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis :
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay (for EC₅₀ Determination of G-protein Activation)
This functional assay measures the ability of a ligand to activate G-protein coupled receptors.
-
Membrane Preparation : As described in the radioligand binding assay.
-
Assay Reaction :
-
Receptor-containing membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Increasing concentrations of the agonist (e.g., 2-AG) are added.
-
In the presence of an agonist, the receptor activates G-proteins, which then bind [³⁵S]GTPγS.
-
-
Separation and Detection :
-
The reaction is stopped, and the mixture is filtered through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
The radioactivity on the filters is quantified.
-
-
Data Analysis :
-
The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is calculated.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Cell Culture and Treatment :
-
Cells expressing the receptor of interest (e.g., CB1) are cultured.
-
The cells are pre-treated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).
-
The cells are then stimulated with forskolin to increase basal cAMP levels.
-
Increasing concentrations of the test agonist (e.g., 2-AG) are added.
-
-
cAMP Measurement :
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a competitive immunoassay or a reporter gene assay.
-
-
Data Analysis :
-
The concentration of the agonist that causes a 50% inhibition of forskolin-stimulated cAMP accumulation (IC₅₀) is determined.
-
Conclusion
The comparative analysis of this compound and 2-AG reveals two distinct modulators of the endocannabinoid system with significant therapeutic potential. 2-AG acts as a direct and potent agonist at both CB1 and CB2 receptors, playing a key role in retrograde signaling and synaptic plasticity. In contrast, AA-5-HT employs a more nuanced, dual mechanism of action by indirectly augmenting endocannabinoid tone through FAAH inhibition and directly antagonizing TRPV1 channels. This multifaceted profile suggests that AA-5-HT could be a valuable tool for conditions where both endocannabinoid system dysregulation and TRPV1 hyperactivity are implicated. A thorough understanding of these divergent signaling pathways is paramount for the rational design and development of novel therapeutics targeting the endocannabinoid system.
References
- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CANNABINOID RECEPTOR AGONISTS UPREGULATE AND ENHANCE SEROTONIN 2A (5-HT2A) RECEPTOR ACTIVITY VIA ERK1/2 SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of N-arachidonoyl-serotonin and N-arachidonoyl dopamine Activity
This guide provides a detailed comparison of the biochemical and physiological activities of two prominent endocannabinoid-like molecules: N-arachidonoyl-serotonin (AA-5-HT) and N-arachidonoyl dopamine (NADA). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences and therapeutic potential of these compounds.
Introduction
This compound (AA-5-HT) and N-arachidonoyl dopamine (NADA) are endogenous lipid signaling molecules that have garnered significant interest due to their diverse pharmacological profiles. While structurally similar, featuring an arachidonoyl backbone conjugated to a neurotransmitter, their interactions with key biological targets, including cannabinoid receptors, transient receptor potential (TRP) channels, and metabolic enzymes, exhibit distinct characteristics. This guide synthesizes experimental data to provide a clear, comparative overview of their activities.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the key quantitative data on the activity of AA-5-HT and NADA at their primary molecular targets.
Table 1: Activity at Cannabinoid Receptor Type 1 (CB1)
| Compound | Binding Affinity (Ki) | Functional Activity |
| This compound (AA-5-HT) | Very weak ligand | Not active as a CB1 agonist. |
| N-arachidonoyl dopamine (NADA) | 230 - 250 nM | Agonist. |
Table 2: Activity at Transient Receptor Potential Vanilloid 1 (TRPV1)
| Compound | Potency (IC50 / EC50) | Functional Activity |
| This compound (AA-5-HT) | IC50 = 37-40 nM (human & rat) | Antagonist. |
| N-arachidonoyl dopamine (NADA) | EC50 ≈ 50 nM (human & rat) | Agonist. |
Table 3: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
| Compound | Inhibitory Potency (IC50) | Mechanism of Inhibition |
| This compound (AA-5-HT) | 1 - 12 µM | Mixed inhibitor, resistant to hydrolysis. |
| N-arachidonoyl dopamine (NADA) | 19 - 100 µM | Competitive inhibitor and weak substrate. |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of AA-5-HT and NADA stem from their differential engagement of key signaling pathways.
This compound (AA-5-HT) Signaling
AA-5-HT primarily functions as a dual inhibitor of FAAH and an antagonist of TRPV1 channels. Its weak affinity for CB1 receptors suggests that its cannabinoid-related effects are likely indirect, resulting from the elevation of endogenous cannabinoids like anandamide due to FAAH inhibition.
Figure 1: Signaling pathway of this compound (AA-5-HT).
N-arachidonoyl dopamine (NADA) Signaling
NADA acts as a potent agonist at both CB1 receptors and TRPV1 channels. Its inhibitory effect on FAAH is weaker compared to AA-5-HT, suggesting that its primary mechanism of action is through direct receptor activation.
Figure 2: Signaling pathway of N-arachidonoyl dopamine (NADA).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cannabinoid Receptor Type 1 (CB1) Binding Assay (Radioligand Displacement)
This protocol is adapted from standard radioligand binding assay procedures.
Figure 3: Workflow for CB1 receptor binding assay.
Materials:
-
Cell membranes expressing human or rat CB1 receptors
-
Radioligand (e.g., [3H]-CP55,940)
-
Test compounds (AA-5-HT, NADA)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CB1 receptor-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (AA-5-HT or NADA). Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known CB1 ligand).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
TRPV1 Activity Assay (Intracellular Calcium Measurement)
This protocol describes a common method for assessing TRPV1 channel activation or inhibition by measuring changes in intracellular calcium concentration.
Materials:
-
HEK-293 cells stably expressing human or rat TRPV1
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TRPV1 agonist (e.g., capsaicin)
-
Test compounds (AA-5-HT, NADA)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK-293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent calcium indicator in the dark at 37°C for 30-60 minutes.
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence.
-
Compound Addition:
-
For Agonist Testing (NADA): Add varying concentrations of NADA to the wells and monitor the change in fluorescence over time.
-
For Antagonist Testing (AA-5-HT): Pre-incubate the cells with varying concentrations of AA-5-HT for a short period, then add a fixed concentration of a TRPV1 agonist (e.g., capsaicin) and monitor the change in fluorescence.
-
-
Data Analysis:
-
For Agonists: Calculate the change in fluorescence from baseline and plot it against the concentration of NADA to determine the EC50.
-
For Antagonists: Calculate the percentage of inhibition of the agonist-induced response and plot it against the concentration of AA-5-HT to determine the IC50.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against FAAH.
Materials:
-
Recombinant FAAH or cell/tissue homogenate containing FAAH
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Test compounds (AA-5-HT, NADA)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the FAAH enzyme source and varying concentrations of the test compound (AA-5-HT or NADA).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to each well.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate hydrolysis.
-
Data Analysis: Determine the initial rate of the reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the uninhibited control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and N-arachidonoyl dopamine, despite their structural similarities, exhibit distinct pharmacological profiles that translate to different physiological effects. AA-5-HT acts as a dual FAAH inhibitor and TRPV1 antagonist with negligible direct activity at CB1 receptors. In contrast, NADA is a potent agonist of both CB1 and TRPV1 receptors with weaker FAAH inhibitory activity. These differences highlight the critical role of the neurotransmitter headgroup in determining the molecular targets and overall biological activity of these lipid messengers. A thorough understanding of these nuances is essential for the targeted design and development of novel therapeutics based on these endogenous signaling molecules.
A Comparative Analysis of the Efficacy of N-arachidonoyl-serotonin and Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular efficacy of N-arachidonoyl-serotonin (AA-5-HT) and various synthetic cannabinoids. The data presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering a comparative overview of the potency and mechanisms of action of these compounds.
Executive Summary
This compound (AA-5-HT) is an endogenous lipid signaling molecule that primarily functions as a potent inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel.[1][2][3] Its pharmacological effects are largely attributed to this dual action, which indirectly modulates the endocannabinoid system by increasing the levels of endogenous cannabinoids like anandamide. In contrast, synthetic cannabinoids are a broad class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by directly acting as potent agonists at cannabinoid receptors, particularly the CB1 receptor.[4][5] This fundamental difference in their mechanism of action leads to distinct efficacy profiles. While synthetic cannabinoids exhibit high, often full, agonistic activity at cannabinoid receptors, AA-5-HT's direct interaction with these receptors is reported to be negligible.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and a selection of representative synthetic cannabinoids.
Table 1: Efficacy of this compound (AA-5-HT)
| Target | Parameter | Value | Species/Assay System | Reference |
| FAAH | IC₅₀ | ~12 µM | Mouse neuroblastoma cells | [1] |
| Human TRPV1 | IC₅₀ | 37-40 nM | HEK-293 cells overexpressing human TRPV1 (against 100 nM capsaicin) | [2][3] |
| Rat TRPV1 | IC₅₀ | 40 nM | HEK-293 cells overexpressing rat TRPV1 (against 100 nM capsaicin) | [3] |
| Cannabinoid Receptor Activity | Cannabimimetic Activity | Essentially devoid | [1] |
Table 2: Efficacy of Selected Synthetic Cannabinoids at Cannabinoid Receptors
| Compound | Receptor | Parameter | Value | Species/Assay System | Reference |
| JWH-018 | CB₁ | Kᵢ | 9.0 nM | [6] | |
| CB₂ | Kᵢ | 2.94 nM | [6] | ||
| CB₁ | EC₅₀ (cAMP) | 14.7 nM | CHO cells expressing human CB₁ | [6] | |
| CB₁ | Eₘₐₓ (cAMP) | 79% inhibition | CHO cells expressing human CB₁ | [6] | |
| CB₁ | EC₅₀ (Internalization) | 2.8 nM | [6] | ||
| CP 47,497-C8 | CB₁ | Kᵢ | 9.53 nM | ||
| CB₂ | Kᵢ | 1.4 nM | |||
| AM-2201 | CB₁ | Kᵢ | 1.0 nM | Mouse whole-brain homogenates | [4] |
| CB₁ | EC₅₀ ([³⁵S]GTPγS) | 39.0 nM (% of CP55,940) | Mouse whole-brain homogenates | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Enzyme Source: Homogenates from tissue (e.g., brain, liver) or cells expressing FAAH (e.g., mouse neuroblastoma cells) are prepared in an appropriate buffer (e.g., Tris-HCl with EDTA).
-
Substrate: A fluorescent or radiolabeled substrate of FAAH, such as anandamide labeled with a fluorophore or tritium, is used.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a specific time by adding a solvent mixture (e.g., chloroform/methanol).
-
Product Separation and Quantification: The hydrolyzed product is separated from the unreacted substrate using techniques like thin-layer chromatography (for radiolabeled substrates) or liquid chromatography. The amount of product is quantified using a scintillation counter or a fluorescence reader.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist Assay
This assay measures the ability of a compound to block the activation of the TRPV1 channel by an agonist.
-
Cell Culture: Human embryonic kidney (HEK-293) cells are transfected to stably express the human or rat TRPV1 receptor.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
Agonist Stimulation: A known TRPV1 agonist, such as capsaicin, is added to the cells to induce calcium influx through the TRPV1 channels.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced calcium response. The IC₅₀ value is determined from the concentration-response curve.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Kᵢ) of a compound to cannabinoid receptors.
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (CB₁ or CB₂), such as CHO cells or mouse brain homogenates.
-
Radioligand: A radiolabeled cannabinoid ligand with high affinity for the receptor (e.g., [³H]CP55,940) is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value of the test compound (the concentration that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Cannabinoid Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity (EC₅₀ and Eₘₐₓ) of a compound as an agonist at G-protein coupled receptors like the cannabinoid receptors.
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the cannabinoid receptor are prepared.
-
Incubation Mixture: The membranes are incubated in a buffer containing GDP, the test compound at various concentrations, and [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of the activated state.
-
Separation and Quantification: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration. The radioactivity on the filters is measured.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound. The EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) are determined from the resulting dose-response curve.
Signaling Pathways
The distinct mechanisms of action of this compound and synthetic cannabinoids result in the activation of different primary signaling pathways.
This compound Signaling
The primary signaling mechanism of AA-5-HT is indirect. By inhibiting FAAH, it increases the synaptic levels of endocannabinoids, primarily anandamide. Anandamide then acts on cannabinoid receptors (CB₁) and TRPV1 channels. Additionally, AA-5-HT directly antagonizes TRPV1 channels.
Synthetic Cannabinoid Signaling
Synthetic cannabinoids are direct agonists of cannabinoid receptors, primarily CB₁. Their binding initiates a G-protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channels.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant effects of this compound, a dual fatty acid amide hydrolase enzyme and transient receptor potential vanilloid type-1 (TRPV1) channel blocker, on experimental seizures: the roles of cannabinoid CB1 receptors and TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of N-arachidonoyl-serotonin and AM404
A Comparative Guide to N-arachidonoyl-serotonin (AA-5-HT) and AM404 for Researchers
This guide provides a detailed, data-supported comparison of this compound (AA-5-HT) and AM404, two lipid signaling molecules with significant therapeutic potential, particularly in the fields of analgesia and neuroinflammation. Both compounds interact with the endocannabinoid system, but through distinct and complex mechanisms. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols.
Introduction and Overview
This compound (AA-5-HT) is an endogenous lipid signaling molecule first identified as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1] Subsequent research has revealed its potent antagonistic activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This dual action makes AA-5-HT a compelling subject of study for pain and inflammatory conditions.
AM404 , or N-arachidonoylphenolamine, is a key bioactive metabolite of the widely used analgesic, paracetamol (acetaminophen).[3] Its mechanism of action is multifaceted, involving the inhibition of anandamide reuptake, potent activation of TRPV1 channels, and potential interactions with cannabinoid receptors.[3][4] Understanding the pharmacology of AM404 is crucial for elucidating the centrally-mediated analgesic effects of its parent compound.
Mechanism of Action: A Tale of Two Modulators
While both molecules influence the endocannabinoid and vanilloid systems, their primary mechanisms differ significantly. AA-5-HT acts as a direct inhibitor of FAAH and an antagonist at TRPV1 receptors. In contrast, AM404's primary roles are as an anandamide reuptake inhibitor and a TRPV1 agonist.
Signaling Pathways
The distinct mechanisms of AA-5-HT and AM404 are illustrated in the signaling pathway diagrams below.
Quantitative Data Comparison
The following tables summarize the available quantitative data for AA-5-HT and AM404. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Activity at Key Molecular Targets
| Compound | Target | Action | Species | Assay System | Potency | Citation(s) |
| AA-5-HT | FAAH | Inhibition | Mouse | N18TG2 Neuroblastoma Cells | IC₅₀: 12 µM | [5] |
| FAAH | Inhibition | Rat | RBL-2H3 Cells | IC₅₀: 5.6 µM | [5] | |
| TRPV1 | Antagonism | Human, Rat | HEK-293 Cells | IC₅₀: 37-40 nM | [2][6] | |
| AM404 | Anandamide Reuptake | Inhibition | - | - | - | [3] |
| TRPV1 | Activation | Human | HEK-293 Cells | > 1 µM | [4] | |
| CB1 Receptor | Binding | Rat | Brain Membranes | Kᵢ: 1.8 µM (weak agonist) | - |
Table 2: In Vivo Analgesic Efficacy
| Compound | Pain Model | Species | Route of Administration | Effective Dose Range | Citation(s) |
| AA-5-HT | Formalin Test (Phase 2) | Rat | Intraperitoneal | 5 mg/kg | [6] |
| AM404 | Formalin Test (Phase 2) | Mouse | Intraperitoneal | 1-10 mg/kg (dose-dependent) | [3] |
| Neuropathic Pain (CCI) | Rat | Subcutaneous | 10 mg/kg (maximum effect) | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments. Below are representative protocols for key assays mentioned in this guide.
FAAH Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound on FAAH.
Protocol Details:
-
Enzyme Preparation: FAAH can be sourced from preparations of mouse neuroblastoma N18TG2 cells or rat basophilic leukemia RBL-2H3 cells.[5]
-
Substrate: [¹⁴C]anandamide is commonly used as the substrate.
-
Incubation: The enzyme preparation is incubated with the radiolabeled substrate in the presence of various concentrations of the test compound (e.g., AA-5-HT).
-
Reaction Termination and Separation: The reaction is stopped, and the hydrolyzed product is separated from the unreacted substrate.
-
Quantification: The amount of radioactive product is quantified using scintillation counting to determine the rate of FAAH activity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated to determine the IC₅₀ value.
TRPV1 Activity Assay (Calcium Imaging)
This protocol outlines a common method for assessing the agonist or antagonist activity of a compound at the TRPV1 receptor using a calcium imaging assay.
Protocol Details:
-
Cell Culture: Human embryonic kidney (HEK-293) cells overexpressing the human or rat recombinant TRPV1 receptor are cultured on glass coverslips.[6]
-
Dye Loading: Cells are loaded with a fluorescent calcium indicator, such as Fura-2 AM.
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence imaging system.
-
Compound Application:
-
For Agonist Testing (AM404): AM404 is applied to the cells at various concentrations, and the change in intracellular calcium is monitored.[4]
-
For Antagonist Testing (AA-5-HT): AA-5-HT is pre-incubated with the cells before the application of a known TRPV1 agonist (e.g., capsaicin at 100 nM). The ability of AA-5-HT to block the capsaicin-induced calcium influx is measured.[6]
-
-
Data Analysis: The changes in fluorescence are used to calculate the intracellular calcium concentration, and dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
In Vivo Analgesia - Formalin Test
The formalin test is a widely used model of tonic chemical pain that allows for the assessment of a compound's effects on both acute nociception and inflammatory pain.
Protocol Details:
-
Animals: Male Sprague-Dawley rats or mice are commonly used.[3][6]
-
Acclimatization: Animals are allowed to acclimate to the testing environment.
-
Drug Administration: The test compound (AA-5-HT or AM404) or vehicle is administered via the desired route (e.g., intraperitoneal injection).[3][6]
-
Formalin Injection: A dilute solution of formalin (e.g., 5% in rats, 1.25% in mice) is injected subcutaneously into the plantar surface of one hind paw.[6]
-
Behavioral Observation: The animal's nocifensive behaviors (e.g., flinching, licking, and biting of the injected paw) are observed and quantified over a set period (e.g., 60 minutes). The observation is typically divided into two phases:
-
Phase 1 (0-10 minutes): Represents acute nociceptive pain.
-
Phase 2 (15-60 minutes): Represents inflammatory pain.
-
-
Data Analysis: The total time spent in nocifensive behaviors during each phase is recorded and compared between the drug-treated and vehicle-treated groups to determine the analgesic effect.
Discussion and Future Directions
The comparative analysis of this compound and AM404 reveals two distinct pharmacological profiles with potential for therapeutic intervention in pain and related disorders.
-
AA-5-HT 's dual action as a FAAH inhibitor and a potent TRPV1 antagonist presents a unique and potentially powerful approach to analgesia. By simultaneously enhancing endocannabinoid signaling and blocking a key pain receptor, it may offer a synergistic therapeutic effect.
-
AM404 , as a key mediator of paracetamol's analgesic effects, highlights the complexity of endocannabinoid system modulation. Its primary action as an anandamide reuptake inhibitor, coupled with TRPV1 agonism, suggests a nuanced mechanism for achieving analgesia, particularly within the central nervous system.
Future research should focus on direct head-to-head studies of these two compounds in a variety of preclinical models of pain and inflammation. Elucidating the precise binding kinetics and functional activities of AM404 at FAAH and the anandamide transporter will be critical for a more complete comparison. Furthermore, exploring the potential synergistic or differential effects of these compounds in combination therapies could open new avenues for the development of novel analgesics with improved efficacy and safety profiles. The continued investigation of these fascinating molecules will undoubtedly deepen our understanding of the endocannabinoid system and its role in health and disease.
References
- 1. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-arachidonoyl-serotonin: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of N-arachidonoyl-serotonin (AA-5-HT), a bioactive lipid used in scientific research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is an endogenous signaling molecule and a potent inhibitor of fatty acid amide hydrolase (FAAH), with an IC50 value of 1–12 µM.[1] It also functions as an antagonist of the transient receptor potential vanilloid-type 1 (TRPV1) channels.[1] Given its biological activity, proper handling and disposal are imperative.
Key Chemical and Physical Properties
A summary of the relevant quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of its handling requirements.
| Property | Value |
| Molecular Formula | C30H42N2O2 |
| Molecular Weight | 462.7 g/mol |
| CAS Number | 187947-37-1 |
| Physical State | Solution in methyl acetate |
| Solubility | DMF: >30 mg/ml, DMSO: >15 mg/ml, Ethanol: >30 mg/ml |
| λmax | 223, 278 nm |
Data sourced from Cayman Chemical product information.[2]
Step-by-Step Disposal Protocol
The following procedures are based on standard laboratory safety practices for non-hazardous chemical waste, which should be appropriate for small quantities of this compound typically used in research settings. However, always consult your institution's specific environmental health and safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Dispose of any solid this compound or materials contaminated with it (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams. The solvent (e.g., methyl acetate, DMF, DMSO, ethanol) will likely determine the primary hazard class of the liquid waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
List all solvents and their approximate concentrations present in the liquid waste container.
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from ignition sources and incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols Cited
While specific disposal experiments are not conducted, the handling and safety information is derived from standard chemical safety protocols and product information sheets provided by suppliers. The biological activity of this compound as a FAAH inhibitor and TRPV1 antagonist underscores the importance of preventing its release into the environment.[1][3] The protocols for its use in research, such as in studies of its analgesic properties, involve its administration in controlled laboratory settings.[4][5] The disposal of any unused material or contaminated labware from such experiments should follow the procedures outlined above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]
- 4. Analgesic actions of this compound, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic effect of this compound, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling N-arachidonoyl-serotonin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, bioactive compounds like N-arachidonoyl-serotonin (AA-5-HT). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural steps, you can minimize risks and build a foundation of trust in your laboratory's safety culture.
Immediate Safety and Handling Protocols
This compound is a bioactive lipid that acts as an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor.[1][2] While comprehensive toxicity data is limited, with some safety data sheets noting that the acute toxicity is unknown, a cautious approach to handling is essential.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if exposure limits are exceeded, if irritation is experienced, or when handling the powder form to avoid inhalation.[3] |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To minimize inhalation exposure to vapors or aerosols. |
| Safety Equipment | Eyewash stations and safety showers should be readily accessible. | To provide immediate decontamination in case of accidental exposure. |
Operational Plan: A Step-by-Step Guide for Safe Handling
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
Preparation and Pre-Handling
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[3]
-
Designate a Work Area: Clearly define a specific area for handling the compound to prevent cross-contamination.
-
Assemble all Necessary Materials: Ensure all required PPE, handling equipment (e.g., spatulas, glassware), and waste containers are within reach.
Handling the Compound
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work in a Controlled Environment: All handling of this compound, especially in its powdered form, should be conducted within a chemical fume hood to minimize inhalation risks.
-
Avoid Generating Dust: When handling the solid compound, use gentle techniques to avoid creating airborne dust.
-
Dissolving the Compound: If preparing a solution, add the solvent to the solid slowly to prevent splashing. This compound is soluble in solvents such as ethanol, DMSO, and DMF.
Storage of this compound
Proper storage is crucial to maintain the stability and integrity of this bioactive lipid.
| Storage Parameter | Specification | Rationale |
| Temperature | Store at -20°C.[3] | To prevent degradation of the compound. |
| Container | Keep in a tightly closed container. | To protect from moisture and air. |
| Atmosphere | For long-term storage, consider storing under an inert gas like argon or nitrogen. | To prevent oxidation of the lipid. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Designated Waste Streams: Establish separate and clearly labeled waste containers for:
-
Solid this compound waste.
-
Liquid waste containing this compound.
-
Contaminated consumables (e.g., pipette tips, gloves, paper towels).
-
Disposal Procedures
-
Follow Institutional Guidelines: Adhere to your institution's specific protocols for chemical waste disposal.
-
Licensed Waste Disposal Service: All waste containing this compound should be disposed of through a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions in the sanitary sewer system.
-
Contaminated Materials: All disposable items that have come into contact with the compound should be placed in a sealed, labeled bag or container and disposed of as hazardous waste.
Mechanism of Action: FAAH Inhibition
This compound exerts its effects in part by inhibiting fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endogenous cannabinoids like anandamide.[1] This inhibition leads to an increase in anandamide levels, which can then modulate various physiological processes.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and responsibly advance their scientific inquiries involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
